Technical Documentation Center

3-(Boc-amino)cyclohexanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Boc-amino)cyclohexanecarboxylic acid
  • CAS: 222530-33-8; 222530-34-9; 334932-13-7

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Workflows of 3-(Boc-amino)cyclohexanecarboxylic Acid in Drug Development

Executive Summary In the landscape of modern drug development and peptidomimetic design, conformationally restricted scaffolds are paramount for enhancing target binding affinity and metabolic stability. 3-(Boc-amino)cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and peptidomimetic design, conformationally restricted scaffolds are paramount for enhancing target binding affinity and metabolic stability. 3-(Boc-amino)cyclohexanecarboxylic acid serves as a critical bifunctional building block in this domain 1[1]. By embedding an amino acid motif within a rigid cyclohexane ring, it dictates precise 3D spatial arrangements (such as β -turns) that linear amino acids cannot achieve 2[2]. This technical guide delineates the physicochemical mass properties, structural causality, and a self-validating synthetic protocol for utilizing this compound in advanced medicinal chemistry.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A frequent point of failure in synthetic validation is the conflation of average molecular weight with monoisotopic exact mass. For a compound like 3-(Boc-amino)cyclohexanecarboxylic acid, distinguishing between these two metrics is non-negotiable for accurate High-Resolution Mass Spectrometry (HRMS) analysis.

  • Average Molecular Weight (243.30 g/mol ) : Calculated using the standard atomic weights of the elements, which account for natural isotopic abundance. This value is strictly used for macroscopic stoichiometry (e.g., weighing out reagents for a reaction) 3[3].

  • Monoisotopic Exact Mass (243.147 g/mol ) : Calculated using the mass of the most abundant isotope of each element ( 12C , 1H , 14N , 16O ). In HRMS, this is the exact mass targeted for identifying the [M+H]+ or [M−H]− ion peaks 4[4].

Quantitative Data Summary
ParameterValueAnalytical & Synthetic Significance
Molecular Formula C12​H21​NO4​ Defines the atomic composition for elemental analysis.
Average Molecular Weight 243.30 g/mol Utilized for macroscopic stoichiometric calculations.
Monoisotopic (Exact) Mass 243.147 g/mol Critical for HRMS identification and mass shift tracking.
CAS Number (cis-isomer) 222530-33-8Identifies the relative stereochemistry for structural databases.
CAS Number (1R,3S-isomer) 222530-39-4Identifies the absolute enantiomer for targeted receptor binding.

Structural Causality in Medicinal Chemistry

The architectural design of 3-(Boc-amino)cyclohexanecarboxylic acid is highly intentional:

  • The Cyclohexane Core : The aliphatic ring introduces significant hydrophobic bulk and conformational rigidity. When incorporated into a peptide chain, the restricted rotation around the Cα​−Cβ​ bonds forces the molecule into a defined trajectory, which can drastically lower the entropic penalty upon binding to a target protein 2[2].

  • The tert-Butoxycarbonyl (Boc) Group : The Boc group is an acid-labile protecting group. Its causality lies in its orthogonality to base-labile groups (like Fmoc) and hydrogenation-labile groups (like Cbz). This allows chemists to selectively deprotect the amine without disturbing other delicate functional groups or stereocenters in a complex multi-step synthesis 1[1].

Experimental Methodology: Self-Validating Deprotection Protocol

To utilize this scaffold, the Boc group must be removed to liberate the reactive amine. The following protocol is designed as a self-validating system , ensuring that the reaction is driven to completion and analytically verified before proceeding to downstream amide coupling.

Step-by-Step Methodology

Phase 1: Acidic Cleavage

  • Solvation : Dissolve 1.0 equivalent of 3-(Boc-amino)cyclohexanecarboxylic acid in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: DCM is selected because its non-coordinating, non-polar nature effectively solubilizes the starting material and stabilizes the transition states without participating in nucleophilic side reactions.

  • Deprotection : Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of TFA to DCM. Stir at room temperature ( 25∘C ) for 1 hour.

    • Causality: The strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and carbon dioxide. The tert-butyl cation rapidly loses a proton to form isobutylene gas. According to Le Chatelier’s principle, the irreversible escape of gaseous CO2​ and isobutylene drives the reaction to 100% completion.

Phase 2: In-Process Control (IPC) & Self-Validation 3. HRMS Validation : Take a 10 μL aliquot of the reaction mixture, dilute in LC-MS grade Acetonitrile, and inject into an ESI+ HRMS system.

  • Self-Validating Metric: The operator must observe the complete disappearance of the parent monoisotopic mass ( [M+H]+m/z244.154 ) and the appearance of the deprotected 3-aminocyclohexanecarboxylic acid ( [M+H]+m/z144.102 ) 5[5]. A precise mass shift of Δ=−100.052 Da (corresponding to the loss of C5​H8​O2​ ) confirms quantitative cleavage.

Phase 3: Amide Coupling 4. Activation & Conjugation : Concentrate the validated reaction mixture in vacuo to remove residual TFA. Re-dissolve the residue in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA, followed by the target amine.

  • Causality: HATU rapidly forms an active ester with the carboxylic acid moiety. DIPEA is strictly required to neutralize any trace TFA salts and act as a non-nucleophilic base to catalyze the amide bond formation.

Analytical Workflow Visualization

G N1 3-(Boc-amino)cyclohexanecarboxylic acid Exact Mass: 243.147 Da N2 Acidic Cleavage (TFA / DCM, 1h, RT) N1->N2 Deprotection N3 3-Aminocyclohexanecarboxylic acid Exact Mass: 143.095 Da N2->N3 CO2 + Isobutylene Release N4 HRMS Validation (ESI+ Mode) N3->N4 Aliquot Sampling N5 Mass Shift Δ = -100.052 Da (Loss of Boc group) N4->N5 Mass Analysis N6 Validated Scaffold Ready for Peptide Coupling N5->N6 Confirmed

Workflow of 3-(Boc-amino)cyclohexanecarboxylic acid deprotection and HRMS validation.

References

  • Title: cis-3-(Boc-amino)cyclohexanecarboxylic acid = 98.
  • Title: Buy 3-(Boc-amino)cyclohexanecarboxylic acid (EVT-3154102)
  • Title: CYCLOHEXANECARBOXYLIC ACID, 3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-, (1R,3S)-(CAS# 222530-39-4)
  • Title: CAS 222530-39-4: Cyclohexanecarboxylicacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,3S)
  • Title: 3-Aminocyclohexanecarboxylic acid | CAS#:16636-51-4 Source: Chemsrc URL

Sources

Exploratory

3-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Whitepaper on Solubility Dynamics in DMF and DMSO

Executive Summary In the development of peptidomimetics, foldamers, and conformationally restricted therapeutics, alicyclic amino acids serve as critical structural scaffolds. 3-(Boc-amino)cyclohexanecarboxylic acid (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of peptidomimetics, foldamers, and conformationally restricted therapeutics, alicyclic amino acids serve as critical structural scaffolds. 3-(Boc-amino)cyclohexanecarboxylic acid (CAS: 222530-33-8 for the cis isomer) is a highly valued building block that introduces rigidity and metabolic stability into peptide backbones[1]. However, its unique structural topology—combining a bulky aliphatic ring with a lipophilic protecting group—presents distinct solvation challenges.

As a Senior Application Scientist, understanding the thermodynamic and kinetic solubility profiles of this compound in polar aprotic solvents is non-negotiable. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), equipping drug development professionals with actionable, field-proven protocols for solution-phase and solid-phase peptide synthesis (SPPS).

Physicochemical Profiling & Structural Causality

The solvation of 3-(Boc-amino)cyclohexanecarboxylic acid is dictated by three competing structural domains:

  • The Cyclohexane Core: Imparts significant steric bulk and hydrophobicity, requiring a solvent with a high capacity for cavity formation and dispersion interactions.

  • The tert-Butyloxycarbonyl (Boc) Group: A highly branched, lipophilic carbamate that shields the amine. While it prevents unwanted nucleophilic attacks, it significantly reduces aqueous solubility, necessitating organic solvent systems[].

  • The Carboxylic Acid Moiety: Acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules often form stable, intermolecularly hydrogen-bonded dimers.

To achieve high-concentration solutions necessary for efficient coupling kinetics, the chosen solvent must possess a high enough dipole moment to disrupt these carboxylic acid dimers while providing a favorable dielectric environment for the lipophilic domains.

Solvent Dynamics: DMF vs. DMSO

The choice between DMF and DMSO is not merely preferential; it is governed by the specific thermodynamic requirements of the synthetic step[3].

N,N-Dimethylformamide (DMF)

DMF (Dielectric Constant ϵ=36.7 ) is the industry standard for SPPS. It offers an optimal balance of polarity and low viscosity (0.92 mPa·s at 20°C).

  • Mechanistic Action: The formamide oxygen acts as a potent hydrogen bond acceptor, effectively breaking the carboxylic acid dimers of the Boc-amino acid. Simultaneously, the methyl groups interact favorably with the cyclohexane and Boc moieties via Van der Waals forces.

  • Application Insight: DMF is preferred for active coupling phases because its lower viscosity allows for rapid diffusion of the activated amino acid ester into the porous matrix of polystyrene or PEG-based synthesis resins[3].

Dimethyl Sulfoxide (DMSO)

DMSO (Dielectric Constant ϵ=46.7 ) is a superior hydrogen bond acceptor and a more powerful solvating agent for highly hydrophobic or aggregation-prone sequences[4].

  • Mechanistic Action: The highly polarized S=O bond aggressively disrupts intermolecular hydrogen bonding. DMSO can solvate 3-(Boc-amino)cyclohexanecarboxylic acid at significantly higher concentrations than DMF.

  • Application Insight: Despite its superior solubilizing power, DMSO's higher viscosity (1.99 mPa·s at 20°C) can hinder resin swelling and mass transfer in SPPS. It is best utilized for preparing highly concentrated master stock solutions or as a co-solvent (e.g., DMF/DMSO 80:20 v/v) to rescue difficult, aggregating couplings[4].

Solvation Solute 3-(Boc-amino)cyclohexanecarboxylic acid (Solid State Lattice) H_Bond_Break Disruption of Intermolecular H-Bonds (COOH Dimers & Carbamate NH) Solute->H_Bond_Break Solvent penetrates lattice Solvent Polar Aprotic Solvent (DMF / DMSO) Solvent->H_Bond_Break Dipole-Dipole Interaction Hydrophobic_Solv Solvation of Cyclohexane & Boc (Van der Waals / Dispersion) Solvent->Hydrophobic_Solv Hydrophobic cavity formation Dissolved Fully Solvated Monomer (Thermodynamically Stable) H_Bond_Break->Dissolved Enthalpic yield Hydrophobic_Solv->Dissolved Entropic stabilization

Caption: Thermodynamic solvation pathway of 3-(Boc-amino)cyclohexanecarboxylic acid in polar aprotic solvents.

Quantitative Solubility Profile

The following table synthesizes the operational solubility limits of 3-(Boc-amino)cyclohexanecarboxylic acid. Note: These represent practical saturation thresholds for synthetic workflows at 25°C, derived from the behavior of highly lipophilic Boc-protected alicyclic amino acids[5].

SolventDielectric Constant ( ϵ )Viscosity (mPa·s)Operational Solubility Limit (25°C)Mechanistic Notes & Handling
DMF 36.70.92~150 - 200 mg/mL (0.6 - 0.8 M)Standard for coupling. Requires degassing to prevent dimethylamine-induced side reactions over long storage.
DMSO 46.71.99>250 mg/mL (>1.0 M)Excellent for stock solutions. Highly hygroscopic; moisture ingress will rapidly depress solubility and cause precipitation.
DMF/DMSO (1:1) ~41.7~1.45~220 mg/mL (~0.9 M)Optimal hybrid system. Balances the extreme solvating power of DMSO with the favorable mass-transfer kinetics of DMF.

Experimental Protocols: Self-Validating Solubility Determination

To ensure rigorous E-E-A-T standards, solubility must not be assumed; it must be empirically verified for each specific lot due to potential variations in crystallinity or trace impurities. The following protocol outlines a self-validating system for determining the absolute equilibrium solubility of 3-(Boc-amino)cyclohexanecarboxylic acid[5].

Protocol: Isothermal Gravimetric & HPLC-UV Quantification

Causality Note: We mandate the use of Polytetrafluoroethylene (PTFE) filters. Nylon or Cellulose Acetate filters are chemically incompatible with neat DMF/DMSO and will leach oligomers into the filtrate, causing severe baseline drift during UV quantification.

Step-by-Step Methodology:

  • Excess Solute Addition: Add 300 mg of 3-(Boc-amino)cyclohexanecarboxylic acid to a 2.0 mL amber glass vial (amber prevents potential photo-degradation).

  • Solvent Introduction: Add exactly 1.00 mL of anhydrous, degassed DMF or DMSO. Seal under an argon atmosphere to prevent hygroscopic moisture uptake.

  • Isothermal Agitation: Place the vial in a thermoshaker at exactly 25.0°C ± 0.1°C. Agitate at 800 RPM for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached, overcoming the kinetic dissolution barrier of the bulky cyclohexane ring.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes at 25°C. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Mass Balance):

    • Gravimetric: Lyophilize the remaining solid pellet and weigh it. The mass of the dissolved compound must equal the initial mass minus the pellet mass.

    • HPLC-UV: Dilute an aliquot of the filtered supernatant 1:100 in mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) and inject into an HPLC system. Calculate concentration against a pre-established 5-point standard calibration curve.

  • Concordance Check: The gravimetric calculation and the HPLC-UV quantification must agree within a <3% margin of error. If they do not, it indicates solvent-mediated degradation or incomplete phase separation.

Protocol Step1 1. Solute Saturation (Excess Mass in Amber Vial) Step2 2. Anhydrous Solvent Addition (Argon Purged DMF/DMSO) Step1->Step2 Step3 3. Isothermal Agitation (25°C, 800 RPM, 48h) Step2->Step3 Step4 4. Phase Separation (10k x g Centrifugation & PTFE Filter) Step3->Step4 Thermodynamic Equilibrium Step5 5. Dual Quantification (HPLC-UV & Gravimetric) Step4->Step5 Supernatant Extraction Step6 6. Self-Validation (Concordance Check <3% Error) Step5->Step6 Mass Balance Verification

Caption: Self-validating workflow for determining equilibrium solubility of Boc-protected amino acids.

Troubleshooting & Aggregation Management

Even with optimal solvent selection, researchers may encounter physical instability when handling 3-(Boc-amino)cyclohexanecarboxylic acid:

  • Moisture-Induced Precipitation: Both DMF and DMSO are highly hygroscopic. If a clear 0.5 M solution in DMSO suddenly becomes cloudy upon sitting on the bench, it is almost certainly due to atmospheric water ingress. Water drastically lowers the dielectric constant of the mixture, forcing the hydrophobic cyclohexane core out of solution. Solution: Always store stock solutions over activated 3Å molecular sieves and handle under inert gas.

  • Viscosity-Driven Coupling Failures in SPPS: If using pure DMSO to dissolve the compound for SPPS, the high viscosity may prevent the activated ester from penetrating the resin core. Solution: Dissolve the compound in a minimal volume of DMSO (e.g., 20% of total volume) and dilute to the final working concentration with DMF or N-Methyl-2-pyrrolidone (NMP)[3].

References

  • Hebrew University of Jerusalem (huji.ac.il). "Peptide solubility guidelines". Available at: [Link]

Sources

Foundational

1H NMR and 13C NMR spectra reference for 3-(Boc-amino)cyclohexanecarboxylic acid

Title: Structural and Synthetic Blueprint: 1 H and 13 C NMR Profiling of 3-(Boc-amino)cyclohexanecarboxylic Acid Introduction As a Senior Application Scientist specializing in peptidomimetics and foldamer design, I frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Synthetic Blueprint: 1 H and 13 C NMR Profiling of 3-(Boc-amino)cyclohexanecarboxylic Acid

Introduction As a Senior Application Scientist specializing in peptidomimetics and foldamer design, I frequently rely on alicyclic γ -amino acids to engineer cyclic peptide nanotubes and novel active pharmaceutical ingredients (APIs). Among these, 3-(Boc-amino)cyclohexanecarboxylic acid (Boc-ACHC-OH) serves as a cornerstone building block. The cis isomer, in particular, is critical because it forces the resulting peptide backbone into a flat, parallel hydrogen-bonding arrangement, enabling the self-assembly of supramolecular nanotubes[1].

However, the 1,3-disubstituted cyclohexane scaffold presents unique stereochemical and conformational challenges during structural validation. This whitepaper provides an authoritative guide to the synthesis, self-validating experimental workflows, and rigorous NMR spectroscopic characterization of cis-3-(Boc-amino)cyclohexanecarboxylic acid.

Section 1: Causality in Synthesis and Self-Validating Workflows

The synthesis of cis-Boc-ACHC-OH from 3-aminobenzoic acid is a two-step process governed by strict stereochemical control. Standard protocols must be designed not just to produce the molecule, but to inherently validate the success of each step before proceeding to NMR analysis.

Step-by-Step Methodology:

  • Catalytic Hydrogenation (Stereoselective Reduction)

    • Procedure: Dissolve 3-aminobenzoic acid in an aqueous basic solution (e.g., NaOH). Add Raney-Nickel catalyst and subject the mixture to high-pressure hydrogen gas (50-100 psi) at elevated temperatures in a Parr reactor.

    • Causality: The heterogeneous catalytic hydrogenation of the aromatic ring proceeds via syn-addition. The catalyst surface dictates that both hydrogen atoms add to the same face of the ring. This thermodynamically and kinetically favors the cis-3-aminocyclohexanecarboxylic acid intermediate over the trans isomer.

  • Boc Protection (N-tert-Butoxycarbonylation)

    • Procedure: Dissolve the crude cis-amino acid in a 1:1 mixture of water and 1,4-dioxane. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) at 0 °C. Stir at room temperature for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base, neutralizing the zwitterionic amino acid to expose the nucleophilic free amine. The biphasic mixed solvent system ensures the solubility of both the highly polar amino acid and the hydrophobic Boc 2​ O reagent.

  • Self-Validating Isolation & Crystallization

    • Procedure: Monitor the reaction via Thin Layer Chromatography (TLC). Once complete, acidify the aqueous layer to pH ~2-3 using 1M KHSO 4​ , then extract with ethyl acetate. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and crystallize from ethyl acetate[2].

    • Self-Validation System: This protocol validates itself at two checkpoints prior to NMR. First, TLC with a ninhydrin stain will show the disappearance of the primary amine (which stains intensely purple) and the appearance of a UV-inactive, ninhydrin-negative spot (the Boc-protected product). Second, acidification to pH 2-3 ensures that only the covalently protected Boc-ACHC-OH partitions into the organic layer, leaving unreacted starting materials and DIPEA salts in the aqueous waste. Crystallization further enriches the target cis stereoisomer.

Section 2: Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from raw material to structurally validated API building block.

G Start 3-Aminobenzoic Acid (Starting Material) Step1 Catalytic Hydrogenation (Ra-Ni, H2 pressure) Start->Step1 Reduces aromatic ring Intermediate cis-3-Aminocyclohexanecarboxylic Acid Step1->Intermediate Stereoselective cis-addition Step2 Boc Protection (Boc2O, DIPEA, H2O/Dioxane) Intermediate->Step2 N-terminal protection Product cis-3-(Boc-amino)cyclohexanecarboxylic acid Step2->Product Precipitation/Crystallization NMR NMR Validation (1H & 13C in CDCl3) Product->NMR Structural Confirmation

Workflow for the synthesis and NMR validation of Boc-ACHC-OH.

Section 3: NMR Spectroscopy Reference Data

Validating the stereochemistry and purity of Boc-ACHC-OH requires precise interpretation of its NMR spectra. In CDCl 3​ , the cis-1,3-disubstituted cyclohexane ring predominantly adopts a chair conformation where both the bulky Boc-amino group and the carboxylic acid group are in equatorial positions (1,3-diequatorial). This conformational locking dictates the splitting patterns observed in the 1 H NMR spectrum.

H NMR Data Analysis (300 MHz, CDCl 3​ )

The following table summarizes the quantitative 1 H NMR data for cis-3-(Boc-amino)cyclohexanecarboxylic acid[2].

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality & Structural Significance
9.20–10.4 Broad singlet1H-COOHBroadening is driven by rapid intermolecular proton exchange and hydrogen bonding in solution.
5.72 Singlet1H-NH (Boc)The amide proton lacks expected doublet splitting due to slow conformational exchange or localized hydrogen bonding.
4.82 Singlet<1H-NH (Rotamer)Minor peak representing a secondary rotameric state of the Boc carbamate bond, a common artifact in non-polar solvents.
3.67–3.74 Multiplet1HC3-H (CH-N)Critical Marker: In the cis-diequatorial conformation, this proton is axial. It exhibits large trans-diaxial couplings (~10-12 Hz) with adjacent axial protons, creating a broad, complex multiplet.
1.05–2.40 Multiplet8HRing CH/CH 2​ Encompasses the C1-H (axial) and the four methylene groups (C2, C4, C5, C6) of the cyclohexane ring.
1.43 Singlet9H-C(CH 3​ ) 3​ Sharp, intense singlet confirming the successful integration of the Boc protecting group.
C NMR Data Analysis (75 MHz, CDCl 3​ )

The 13 C NMR spectrum provides orthogonal confirmation of the carbon skeleton. The distinct chemical shifts of the two highly deshielded carbonyl carbons and the aliphatic cyclohexane ring validate the structural integrity of the final product[3].

Chemical Shift ( δ , ppm)Carbon TypeAssignment
~179.0 Quaternary (C=O)Carboxylic acid carbonyl
~155.2 Quaternary (C=O)Carbamate (Boc) carbonyl
~79.5 Quaternary (C)tert-Butyl central quaternary carbon
~48.5 Tertiary (CH)C3 (CH-NHBoc)
~42.3 Tertiary (CH)C1 (CH-COOH)
~35.1 Secondary (CH 2​ )C2 (Methylene between substituents)
~31.0, 28.5 Secondary (CH 2​ )C4, C6 (Ring methylenes)
28.4 Primary (CH 3​ )tert-Butyl methyl carbons (3x)
~24.2 Secondary (CH 2​ )C5 (Methylene opposite to C2)

Conclusion

The successful utilization of cis-3-(Boc-amino)cyclohexanecarboxylic acid in advanced peptide engineering relies entirely on rigorous stereochemical control during synthesis and precise structural validation via NMR. By understanding the causality behind the syn-addition hydrogenation and the conformational dynamics that drive the axial-equatorial NMR splitting patterns, researchers can confidently deploy this building block in the development of next-generation supramolecular assemblies.

References

  • Amorin, M., Castedo, L., & Granja, J. R. (2003). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews - ACS Publications.
  • Hu, Y., Sun, X., Guo, Y., & Yao, H. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online (PMC).
  • ChemicalBook. cis-3-(Boc-amino)cyclohexanecarboxylic acid | 222530-33-8.

Sources

Exploratory

Comprehensive Technical Guide: pKa Determination and Ionization Profiling of 3-(Boc-amino)cyclohexanecarboxylic Acid in Aqueous Solutions

Executive Summary 3-(Boc-amino)cyclohexanecarboxylic acid is a critical non-natural amino acid building block utilized extensively in solid-phase peptide synthesis (SPPS) and the development of peptidomimetic therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Boc-amino)cyclohexanecarboxylic acid is a critical non-natural amino acid building block utilized extensively in solid-phase peptide synthesis (SPPS) and the development of peptidomimetic therapeutics. Understanding its ionization behavior (pKa) in aqueous solutions is paramount for optimizing chromatographic separations, predicting pharmacokinetic absorption, and engineering formulation solubility. This whitepaper provides an in-depth mechanistic analysis of its ionization profile and details a self-validating experimental protocol for determining its pKa using cosolvent potentiometric titration and Yasuda-Shedlovsky extrapolation.

Structural and Mechanistic Analysis of Ionization

The physicochemical behavior of 3-(Boc-amino)cyclohexanecarboxylic acid is dictated by its two functional groups attached to the cyclohexane scaffold: a carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine.

The Masking of Amine Basicity

In unprotected cyclic amino acids, such as 3-aminocyclohexanecarboxylic acid or its structural analogs like tranexamic acid, the molecule exists as a zwitterion at physiological pH. These unprotected molecules typically exhibit two distinct pKa values: one for the carboxylic acid (pKa ~4.3) and one for the primary amine (pKa ~10.6)[1].

However, the introduction of the Boc protecting group fundamentally alters this profile. The Boc group converts the primary amine into a carbamate. Through resonance, the lone pair of electrons on the nitrogen atom is strongly delocalized into the adjacent carbonyl pi-system. This delocalization drastically reduces the electron density on the nitrogen, rendering it non-basic and incapable of accepting a proton within the standard physiological pH range (0–14).

Inductive Effects on Carboxylic Acid Acidity

Because the amine is masked, the sole ionizable group in 3-(Boc-amino)cyclohexanecarboxylic acid is the carboxylic acid. The baseline pKa for an unsubstituted cyclohexanecarboxylic acid is 4.90[2]. The Boc-amino substituent at the 3-position exerts a mild electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclohexane ring. This effect stabilizes the negative charge of the resulting carboxylate conjugate base, thereby slightly increasing the acidity of the molecule and lowering its pKa to approximately 4.62[3].

G HA 3-(Boc-amino)cyclohexanecarboxylic acid (Neutral, Low Aqueous Solubility) A 3-(Boc-amino)cyclohexanecarboxylate (Anion, High Aqueous Solubility) + H+ HA->A pKa ~ 4.62 Deprotonation A->HA Protonation

Caption: Ionization equilibrium of 3-(Boc-amino)cyclohexanecarboxylic acid in aqueous media.

Quantitative Data: Comparative pKa Values

To illustrate the impact of functional group modifications on ionization, the table below summarizes the pKa values of the target compound alongside its structural relatives.

CompoundIonizable GroupAqueous pKa (25°C)Reference
Cyclohexanecarboxylic acid Carboxylic Acid (-COOH)4.90[2]
3-Aminocyclohexanecarboxylic acid *Carboxylic Acid (-COOH)~4.30[1]
Primary Amine (-NH3+)~10.60[1]
3-(Boc-amino)cyclohexanecarboxylic acid Carboxylic Acid (-COOH)4.62 ± 0.10[3]
Boc-Protected AmineN/A (Non-basic)Mechanistic Inference

*Values inferred from structurally analogous zwitterionic cyclic amino acids (e.g., tranexamic acid).

Advanced Experimental Protocol: Cosolvent Potentiometric Titration

The Analytical Challenge

3-(Boc-amino)cyclohexanecarboxylic acid exhibits very poor aqueous solubility in its neutral, protonated state. Attempting a standard aqueous potentiometric titration will result in precipitation, which obscures the pH-dependent signal of the soluble microstates and yields mathematically invalid pKa calculations[4].

The Solution: Yasuda-Shedlovsky Extrapolation

To overcome solubility limits, the compound must be titrated in a water-miscible organic cosolvent (e.g., methanol). Because the addition of a cosolvent alters the dielectric constant ( ϵ ) of the medium, the measured value is an apparent pKa ( psKa ). The Yasuda-Shedlovsky extrapolation resolves this by leveraging the linear correlation between psKa+log[H2​O] and the reciprocal of the dielectric constant ( 1/ϵ ) to extrapolate the true aqueous pKa at 0% cosolvent[5].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in three distinct Methanol/Water cosolvent mixtures (e.g., 30%, 40%, and 50% v/v MeOH). Ensure each solution contains 0.15 M KCl to act as an Ionic Strength Adjustor (ISA), maintaining a constant ionic background[6].

  • Electrode Calibration: Calibrate the glass pH electrode using the Four-Plus™ parameter technique. This specific calibration is mandatory to correct for liquid junction potentials that arise when measuring hydrogen ion activity in mixed aqueous-organic solvents[7].

  • Titration Execution: Perform the titration using 0.5 M KOH as the titrant. The reaction vessel must be maintained at a strict 25.0 ± 0.5 °C and blanketed under a slow Argon flow. The inert atmosphere is critical to prevent the absorption of atmospheric CO₂, which forms carbonic acid and artificially depresses the pH[6].

  • Data Acquisition: Record the pH drift after each titrant addition. Calculate the apparent psKa for each of the three solvent mixtures using Gran plot analysis to precisely identify the equivalence point.

  • Yasuda-Shedlovsky Extrapolation: Plot the term psKa+log[H2​O] against 1/ϵ for the three data points. The y-intercept of this linear regression yields the extrapolated aqueous pKa[4].

Workflow Prep Step 1: Sample Preparation Dissolution in MeOH/H2O Cosolvents (30-50% v/v) Calib Step 2: Electrode Calibration Four-Plus Technique for Mixed Solvents Prep->Calib Titration Step 3: Potentiometric Titration Titrant: 0.5 M KOH under Argon Atmosphere Calib->Titration psKa Step 4: Apparent pKa (psKa) Calculation Gran Plot Analysis Titration->psKa Extrap Step 5: Yasuda-Shedlovsky Extrapolation Linear Fit: psKa + log[H2O] vs. 1/ε psKa->Extrap Result Step 6: Aqueous pKa Determination Extrapolated to 0% Cosolvent Extrap->Result

Caption: Workflow for determining the aqueous pKa of poorly soluble compounds via cosolvent titration.

Significance in Pharmaceutical Development

The determined pKa of ~4.62 for 3-(Boc-amino)cyclohexanecarboxylic acid has direct implications for drug development workflows:

  • Solid-Phase Peptide Synthesis (SPPS): Knowing the exact pKa allows chemists to optimize the pH of coupling environments. Ensuring the carboxylic acid is fully deprotonated (pH > 6.6) maximizes its nucleophilicity for activation by coupling reagents (e.g., HATU, EDC), thereby increasing reaction yields and minimizing racemization.

  • Pharmacokinetics & Formulation: At physiological pH (7.4), the molecule exists almost entirely (>99%) in its ionized, anionic carboxylate form. While this guarantees high solubility in intestinal fluids and blood plasma, the high polarity restricts passive diffusion across lipophilic cell membranes, often necessitating active transport mechanisms or prodrug strategies for effective cellular uptake.

References

  • CYCLOHEXANECARBOXYLIC ACID, 3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-, (1R,3S)- , LookChem.[Link]

  • Analytical methods for quantification of tranexamic acid in biological fluids: A review , CORE.[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments , PubMed Central (NIH).[Link]

  • PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures , PubMed (NIH). [Link]

  • Ionization Services (pKa Analysis) , Evotec.[Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents , Der Pharma Chemica.[Link]

Sources

Foundational

Mechanistic and Stereochemical Dynamics in the Boc Protection of 3-Aminocyclohexanecarboxylic Acid Isomers

Executive Summary 3-Aminocyclohexanecarboxylic acid (often denoted as γ -Acc) is a highly versatile cyclic γ -amino acid utilized extensively in the design of self-assembling peptide nanotubes, peptidomimetics, and activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminocyclohexanecarboxylic acid (often denoted as γ -Acc) is a highly versatile cyclic γ -amino acid utilized extensively in the design of self-assembling peptide nanotubes, peptidomimetics, and active pharmaceutical ingredients (APIs) [1]. To successfully integrate this building block into complex peptide sequences, the primary amine must be chemoselectively protected. The tert-butyloxycarbonyl (Boc) group, introduced via di-tert-butyl dicarbonate ( Boc2​O ), is the industry standard due to its robustness against nucleophiles and mild acidic cleavage conditions.

However, the cyclohexane ring introduces rigid stereochemical constraints. The relative stereochemistry of the cis and trans isomers fundamentally alters the kinetic profile of the protection reaction. This technical guide deconstructs the mechanistic pathways, stereochemical impacts, and causal experimental design required to achieve quantitative Boc protection of 3-aminocyclohexanecarboxylic acid isomers.

The Stereochemical Landscape: cis vs. trans Isomers

The reactivity of 3-aminocyclohexanecarboxylic acid is governed by its chair conformation. The spatial relationship between the C1-carboxylic acid and the C3-amine dictates the steric accessibility of the nitrogen lone pair:

  • cis-Isomer (e.g., 1R,3S or 1S,3R): This isomer predominantly adopts a highly stable diequatorial (e,e) conformation. Because the amine is positioned equatorially, it projects outward from the steric bulk of the cyclohexane ring, rendering it a highly accessible nucleophile[3].

  • trans-Isomer (e.g., 1R,3R or 1S,3S): The trans configuration forces the molecule into an axial-equatorial (a,e) conformation. When the amine occupies the axial position, it suffers from severe 1,3-diaxial interactions with the axial protons at C5. This creates a steric shield around the nitrogen, drastically reducing its nucleophilicity toward bulky electrophiles like Boc2​O .

Isomers I1 cis-3-Aminocyclohexanecarboxylic Acid C1 Diequatorial (e,e) Conformation Amine is Equatorial I1->C1 I2 trans-3-Aminocyclohexanecarboxylic Acid C2 Axial-Equatorial (a,e) Conformation Amine is Axial I2->C2 S1 Minimal Steric Hindrance High Nucleophilicity C1->S1 S2 1,3-Diaxial Interactions Sterically Hindered C2->S2 R1 Rapid Reaction Kinetics (12 h completion) S1->R1 R2 Slower Reaction Kinetics (24 h completion) S2->R2

Caption: Stereochemical influence of cis/trans isomers on Boc protection kinetics.

Mechanistic Pathway of Boc Protection

The Boc protection of 3-aminocyclohexanecarboxylic acid proceeds via a nucleophilic acyl substitution mechanism driven by Le Chatelier's principle through irreversible gas evolution.

  • Zwitterion Disruption: In its native state, the amino acid exists as a zwitterion ( NH3+​ / COO− ). The addition of a strong base (e.g., NaOH) deprotonates the ammonium ion, generating the free, nucleophilic amine while forming a highly soluble sodium carboxylate salt.

  • Nucleophilic Attack: The free amine's lone pair attacks the electrophilic carbonyl carbon of Boc2​O .

  • Tetrahedral Intermediate Collapse: A transient tetrahedral intermediate forms. As the carbonyl π -bond reforms, the tert-butyl carbonate anion is expelled as a leaving group.

  • Irreversible Decomposition: The leaving group is highly unstable and rapidly decarboxylates, releasing carbon dioxide ( CO2​ ) gas and tert-butanol. The escape of CO2​ provides the thermodynamic driving force that renders the reaction irreversible.

Mechanism N1 3-Aminocyclohexanecarboxylic Acid (Zwitterion State) N2 Addition of Base (NaOH) Deprotonation to Free Amine N1->N2 N3 Nucleophilic Amine (Equatorial or Axial) N2->N3 N4 Attack on Boc2O Carbonyl N3->N4 + Boc2O N5 Tetrahedral Intermediate N4->N5 N6 Leaving Group Expulsion (t-Butyl Carbonate) N5->N6 N7 Boc-Protected Amino Acid N6->N7 Product N8 Decomposition to CO2 + t-Butanol N6->N8 Byproducts

Caption: Mechanistic pathway of Boc protection for 3-aminocyclohexanecarboxylic acid.

Causality in Experimental Design

A robust protocol is not merely a list of steps; it is a carefully engineered system where every reagent and condition serves a specific thermodynamic or kinetic purpose.

  • The Solvent System (1,4-Dioxane / Water): 3-Aminocyclohexanecarboxylic acid is highly polar and water-soluble, whereas Boc2​O is highly lipophilic and water-insoluble. A mixed solvent system (typically 8:3 or 1:1 Dioxane: H2​O ) acts as a solubility bridge, ensuring both reagents interact in a homogenous phase [1].

  • Base Selection (NaOH): Sodium hydroxide serves a dual purpose. First, it disrupts the zwitterion to free the amine. Second, it neutralizes any acidic byproducts, maintaining the pH > 9 required to prevent re-protonation of the amine during the reaction[2].

  • Temperature Control (0 °C to 20 °C): Boc2​O is susceptible to hydrolysis by aqueous base. Adding the reagent at 0 °C suppresses this parasitic side reaction, allowing the slower nucleophilic attack by the sterically hindered cyclic amine to outcompete hydrolysis [1].

Quantitative Data Summary

The kinetic differences between isomers and reaction conditions are reflected in the required reaction times and yields reported in the literature [1] [2].

Substrate IsomerBase (Equivalents)Solvent SystemTemp ProfileReaction TimeTypical Yield
Mixed / UnspecifiedNaOH (1.5 eq)Dioxane / H2​O (8:3)0 °C 20 °C12 h~85%
cis-(1R,3S)NaOH (1.1 - 1.5 eq)Dioxane / H2​O (1:1)0 °C RT4 - 12 h>90%
trans-(1R,3R)NaOH (2.0 eq)1,4-Dioxane / H2​O 0 °C RT24 h70 - 80%

Self-Validating Experimental Protocol

The following protocol synthesizes industry-standard methodologies for the Boc protection of 3-aminocyclohexanecarboxylic acid [1][2], incorporating built-in validation checks to ensure process integrity.

Phase 1: Zwitterion Solubilization & Activation
  • Suspend 10.0 g (69.8 mmol) of 3-aminocyclohexanecarboxylic acid in 80 mL of 1,4-dioxane and 30 mL of deionized water.

  • Add 4.19 g (105 mmol, 1.5 eq) of NaOH to the suspension.

  • Validation Check: Stir until the cloudy suspension transitions into a clear, homogenous solution. Verify the pH is >9 using indicator paper. This confirms complete conversion to the soluble sodium carboxylate salt.

Phase 2: Electrophilic Addition
  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add 22.86 g (105 mmol, 1.5 eq) of di-tert-butyl dicarbonate ( Boc2​O ) dropwise over 15 minutes.

  • Causality: The dropwise addition at 0 °C minimizes the exothermic base-catalyzed hydrolysis of Boc2​O .

Phase 3: Reaction Propagation & Monitoring
  • Warm the mixture gradually to 20 °C (room temperature) and stir continuously.

    • For cis-isomers: Stir for 12 hours.

    • For trans-isomers: Stir for up to 24 hours to overcome 1,3-diaxial steric hindrance.

  • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The disappearance of the primary amine spot (which stains deep purple/pink) confirms reaction completion.

Phase 4: Chemoselective Precipitation (Workup)
  • Concentrate the mixture under reduced pressure to remove the majority of the 1,4-dioxane.

  • Dilute the aqueous residue with 50 mL of H2​O and cool to 0 °C.

  • Acidify the solution carefully by adding 1N HCl dropwise until the pH reaches exactly 4.0.

  • Causality: A pH of 4 is strictly chosen because it is below the pKa of the carboxylic acid (~4.5), ensuring it protonates and precipitates out of the aqueous phase. Crucially, pH 4 is not acidic enough to cleave the newly formed, acid-sensitive Boc carbamate.

  • Validation Check: A white solid precipitate will form immediately upon reaching the target pH.

  • Filter the solid, wash with cold water (2 x 50 mL), and dry under vacuum to yield the pure Boc-protected amino acid.

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing 3-(Boc-amino)cyclohexanecarboxylic Acid

Introduction: Expanding the Peptidic Landscape with Conformationally Constrained Residues The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidic Landscape with Conformationally Constrained Residues

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. These modifications can enhance proteolytic stability, improve receptor binding affinity, and introduce novel functionalities.[1] Among these, conformationally constrained residues, such as 3-(Boc-amino)cyclohexanecarboxylic acid, are of particular interest. The cyclic nature of this β-amino acid imparts a rigid structure to the peptide backbone, which can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.[2]

This guide provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing 3-(Boc-amino)cyclohexanecarboxylic acid using the tert-butyloxycarbonyl (Boc) protection strategy. We will delve into the rationale behind the selection of reagents and reaction conditions, with a focus on overcoming the challenges associated with the steric hindrance of this cyclic residue.

Core Principles of Boc-SPPS: A Robust Strategy for Peptide Assembly

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS. It relies on a graded acid lability for orthogonal protection. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the peptide-resin linkage require a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[3]

The synthesis follows a cyclical process of deprotection, neutralization, and coupling, with extensive washing steps to remove excess reagents and byproducts.[3]

Boc_SPPS_Cycle Resin Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Wash Wash (DMF/DCM) Deprotection->Wash 2. Neutralization Neutralization (DIEA/DMF) Coupling Coupling (Boc-AA(n+1), Activator) Neutralization->Coupling 4. Wash_Final Wash (DMF/DCM) Coupling->Wash_Final 5. Wash->Neutralization 3. Resin_Next Resin-AA(n+1) Wash_Final->Resin_Next Repeat Cycle

Figure 1: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Overcoming the Challenge of Steric Hindrance: Coupling 3-(Boc-amino)cyclohexanecarboxylic Acid

The primary challenge in incorporating 3-(Boc-amino)cyclohexanecarboxylic acid is its steric bulk. The cyclohexane ring hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4] This can lead to slow reaction rates and incomplete coupling, resulting in deletion sequences that are difficult to purify.[5]

Standard carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient for such sterically demanding couplings.[4] Therefore, the use of more potent in-situ activating reagents is crucial. Aminium/uronium salts, such as HATU and HBTU, or phosphonium salts like PyBOP, are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4]

Recommended Coupling Conditions for Sterically Hindered/Cyclic β-Amino Acids
Coupling ReagentEquivalents (AA:Reagent:Base)SolventPre-activation TimeCoupling TimeEfficacy & Notes
HATU 1 : 0.95 : 2DMF1-5 min45-120 minHighly efficient for hindered couplings due to the formation of a reactive OAt-ester. The 7-aza moiety provides anchimeric assistance, accelerating the reaction.[6][7]
HBTU 1 : 1 : 2DMF1-5 min60-180 minA robust and cost-effective alternative to HATU. Forms a reactive OBt-ester. May be slightly less efficient than HATU for extremely hindered residues.[8]
PyBOP 1 : 1 : 2DMF/DCMNot required30-120 minA phosphonium-based reagent that avoids the formation of carcinogenic byproducts associated with BOP. It is known for rapid and efficient coupling with low racemization.[9][10]

Note: The equivalents are relative to the loading of the resin. The base used is typically N,N-diisopropylethylamine (DIEA). Reaction times may need to be extended, and a double coupling protocol may be necessary for particularly difficult sequences.[4]

Detailed Experimental Protocols

The following protocols provide a framework for the manual Boc-SPPS of a peptide containing 3-(Boc-amino)cyclohexanecarboxylic acid on a Merrifield resin.

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Place the Merrifield resin (1.0 g, ~1.0 mmol/g substitution) in a reaction vessel. Swell the resin in dichloromethane (DCM, 10-15 mL) for at least 1 hour.

  • Cesium Salt Formation of First Amino Acid: In a separate flask, dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2.0 mmol) in a mixture of methanol and water. Neutralize with a cesium carbonate solution until a pH of 7.0 is reached.

  • Attachment to Resin: Evaporate the solvent from the cesium salt solution. Add N,N-dimethylformamide (DMF, 10 mL) to the dried salt and add this solution to the swollen resin. Heat the mixture at 50°C overnight with gentle agitation.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3x), DMF/water (1:1), DMF (3x), and DCM (3x). Dry the resin under vacuum.

Protocol 2: Standard Boc-SPPS Cycle

This cycle is repeated for each amino acid in the sequence.

  • Boc Deprotection:

    • Swell the peptide-resin in DCM (10 mL) for 10 minutes.

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin. Agitate for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL). Agitate for 20-30 minutes.[11]

    • Drain the solution and wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF (10 mL) to the resin. Agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling (Using HATU for 3-(Boc-amino)cyclohexanecarboxylic acid):

    • In a separate vessel, dissolve 3-(Boc-amino)cyclohexanecarboxylic acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[6]

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[12] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the reaction time or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Coupling_Protocol start Start with Deprotected & Neutralized Peptide-Resin preactivate Pre-activate Amino Acid: Boc-AA-OH + HATU + DIEA in DMF start->preactivate add_to_resin Add Activated Amino Acid Solution to Resin preactivate->add_to_resin agitate Agitate at Room Temperature (1-2 hours) add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative recouple Extend Time or Recouple kaiser_test->recouple Positive end Proceed to Next Cycle wash->end recouple->agitate

Figure 2: Workflow for coupling a sterically hindered amino acid using HATU.

Protocol 3: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. All cleavage procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Low-High TFMSA Cleavage (A Safer Alternative to HF):

This two-step procedure is effective for most peptides and avoids the use of specialized HF apparatus.

  • "Low" TFMSA Deprotection:

    • Dry the peptide-resin thoroughly under vacuum.

    • In a round-bottom flask, suspend the resin in a cleavage cocktail of TFA, thioanisole, and dimethyl sulfide (DMS) with a low concentration of TFMSA.

    • Stir the mixture at 0°C for 2-4 hours. This step removes most side-chain protecting groups under milder SN2 conditions.

  • "High" TFMSA Cleavage:

    • Filter the resin and wash with TFA.

    • Dry the resin under vacuum.

    • Treat the dried resin with a "high" TFMSA cocktail (e.g., TFMSA/TFA/thioanisole) for 1-2 hours at 0°C to cleave the peptide from the resin.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Post-Synthesis Analysis and Purification

High-Performance Liquid Chromatography (HPLC)

Crude peptides are typically purified by reverse-phase HPLC (RP-HPLC).[5]

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA as an ion-pairing agent, is standard.[5]

  • Detection: Peptides are detected by UV absorbance at 210-220 nm (for the peptide bond) and 280 nm (for aromatic residues).[9]

The purification process should be optimized on an analytical scale before scaling up to a preparative column.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity of the synthesized peptide.[4] Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is typically used to determine the accurate molecular weight of the peptide. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence by analyzing the fragmentation pattern.[4] The presence of unnatural amino acids like 3-aminocyclohexanecarboxylic acid can be confirmed by the corresponding mass shift in the fragment ions.[4]

Conclusion

The successful incorporation of 3-(Boc-amino)cyclohexanecarboxylic acid into peptides using Boc-SPPS is achievable with careful consideration of the challenges posed by its steric bulk. The use of potent coupling reagents like HATU, HBTU, or PyBOP is critical for achieving high coupling efficiencies. The protocols outlined in this guide provide a robust framework for the synthesis, cleavage, and analysis of peptides containing this and other conformationally constrained residues. By understanding the underlying chemical principles and optimizing the reaction conditions, researchers can effectively utilize these valuable building blocks to develop novel and potent therapeutic peptides.

References

  • Chin, J., et al. (1998). HPLC/NMR in combinatorial chemistry. J. Org. Chem., 63, 386-390.
  • Costantino, G., & Macchiarulo, A. (2004). Peptide and Protein-Ligand Docking and Virtual Screening. In Methods in Molecular Biology, vol. 275: Homology Modeling: Methods and Protocols (pp. 379-394). Humana Press.
  • De la Torre, B. G., & Albericio, F. (2017). The Chemical Synthesis of Peptides. In The Encyclopedia of Cell Biology (Vol. 1, pp. 1-13). Elsevier.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Ge, Y., & Le, T. (2012). Top-Down Mass Spectrometry of Proteins. In Mass Spectrometry in Structural Biology (pp. 233-253). John Wiley & Sons, Inc.
  • Gyros Protein Technologies. (2019). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Hancock, W. S. (Ed.). (1984). Handbook of HPLC for the Separation of Amino Acids, Peptides and Proteins, Vols. I and II. CRC Press.
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2009). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Pandey, A., & Mann, M. (2000). Proteomics to study genes and genomes.
  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Vale, W., et al. (1981). Characterization of a 41-residue ovine hypothalamic peptide that stimulates secretion of corticotropin and beta-endorphin. Science, 213(4514), 1394-1397.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200.
  • Zhang, L., & Tam, J. P. (1999).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Chapman University Digital Commons. (2014). Synthesis and Evaluation of Conformationally Constrained Peptide Analogues as the Src SH3 Domain Binding Ligands. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Peptide Purification. [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Beilstein-Institut. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1195-1212.
  • Journal of Biomolecular Techniques. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 32(2), 114-124.
  • PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 368-377.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Springer Nature Experiments. (2006). HPLC Analysis and Purification of Peptides. [Link]

Sources

Application

Application Note: Strategic Incorporation of 3-(Boc-amino)cyclohexanecarboxylic Acid for the Synthesis of Novel Cyclic Peptidomimetics

Abstract Cyclic peptidomimetics represent a promising class of therapeutic agents, offering enhanced metabolic stability, target affinity, and bioavailability compared to their linear counterparts. The incorporation of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cyclic peptidomimetics represent a promising class of therapeutic agents, offering enhanced metabolic stability, target affinity, and bioavailability compared to their linear counterparts. The incorporation of conformationally constrained non-proteinogenic amino acids is a key strategy in the rational design of these molecules. This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-(Boc-amino)cyclohexanecarboxylic acid, a constrained β-amino acid, into cyclic peptidomimetics. We will explore the scientific rationale for its use, covering both solid-phase and solution-phase synthetic strategies, and address common challenges and optimization parameters. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block to create novel, structurally defined cyclic peptides.

Introduction: The Rationale for Constrained β-Amino Acids in Peptidomimetic Design

The therapeutic potential of peptides is often limited by their poor metabolic stability and low oral bioavailability. Cyclization is a well-established strategy to overcome these limitations by reducing susceptibility to proteolysis and constraining the peptide backbone into a more bioactive conformation.[1][2] The introduction of β-amino acids, such as 3-(Boc-amino)cyclohexanecarboxylic acid, further enhances these properties.

The cyclohexane ring imposes significant conformational constraints on the peptide backbone. Unlike flexible linear β-amino acids, the rigid carbocyclic structure of 3-aminocyclohexanecarboxylic acid can induce specific and predictable secondary structures, such as helices and turns.[3][4] This pre-organization of the linear peptide precursor can be entropically favorable for the subsequent macrolactamization step, potentially leading to higher cyclization yields and reduced formation of oligomeric side products.[5][6]

The stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring (cis or trans) is a critical design element. This geometric isomerism dictates the spatial orientation of the peptide backbone, allowing for fine-tuning of the resulting peptidomimetic's three-dimensional structure and, consequently, its biological activity.

Synthetic Strategies: Solid-Phase vs. Solution-Phase

The incorporation of 3-(Boc-amino)cyclohexanecarboxylic acid can be achieved through both Solid-Phase Peptide Synthesis (SPPS) and solution-phase techniques. The choice between these methods depends on the target peptide's length, complexity, and the desired scale of synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): SPPS is generally preferred for the synthesis of the linear peptide precursor.[] The Boc/Bzl protection strategy is well-suited for this purpose.[8] Key advantages of SPPS include the ease of purification at each step (by simple filtration and washing) and the ability to automate the process.[1]

  • Solution-Phase Cyclization: While on-resin cyclization is possible, solution-phase macrolactamization is often employed for peptides containing sterically hindered residues.[9][10] This approach allows for high-dilution conditions, which favor intramolecular cyclization over intermolecular oligomerization.

Below is a logical workflow for the synthesis of a cyclic peptidomimetic incorporating 3-(Boc-amino)cyclohexanecarboxylic acid.

cluster_SPPS Part 1: Solid-Phase Peptide Synthesis (Boc Chemistry) cluster_Purification1 Part 2: Purification cluster_Cyclization Part 3: Solution-Phase Cyclization cluster_Purification2 Part 4: Final Purification Resin 1. Resin Selection & Swelling (e.g., Merrifield Resin) Loading 2. Loading of First Amino Acid Resin->Loading Deprotection1 3. Boc Deprotection (TFA in DCM) Loading->Deprotection1 Coupling 4. Coupling Cycle (Standard & Target Amino Acid) Deprotection1->Coupling Deprotection2 5. Final Boc Deprotection Coupling->Deprotection2 Cleavage 6. Cleavage from Resin (e.g., HF or TFMSA) Deprotection2->Cleavage PurifyLinear 7. Purification of Linear Peptide (RP-HPLC) Cleavage->PurifyLinear HighDilution 8. High Dilution Setup PurifyLinear->HighDilution Activation 9. Carboxyl Group Activation HighDilution->Activation Cyclize 10. Macrolactamization Activation->Cyclize PurifyCyclic 11. Purification of Cyclic Peptide (RP-HPLC) Cyclize->PurifyCyclic Characterization 12. Characterization (LC-MS, NMR) PurifyCyclic->Characterization

Caption: General workflow for cyclic peptidomimetic synthesis.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor (Boc-SPPS)

This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin using Boc-protection chemistry.

3.1. Resin Preparation and First Amino Acid Loading

  • Resin Swelling: Swell 1g of Merrifield resin (1.0 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the first Boc-protected amino acid (2.0 mmol) in a solution of ethanol (4 mL) and water (1 mL).

    • Adjust the pH to 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).

    • Remove the solvent under reduced pressure. Co-evaporate with dioxane twice to ensure the salt is anhydrous.

    • Dissolve the resulting Boc-amino acid cesium salt in N,N-dimethylformamide (DMF, 10 mL).

    • Add the solution to the swollen resin and heat at 50°C overnight with gentle agitation.[11]

    • Wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

3.2. Peptide Chain Elongation This cycle is repeated for each amino acid in the sequence.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL). Agitate for 5 minutes.

    • Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for 20-25 minutes.[12]

    • Drain and wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (10 mL). Agitate for 5 minutes. Repeat this step once.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the next Boc-protected amino acid (3.0 mmol) and 1-Hydroxybenzotriazole (HOBt) (3.0 mmol) in a minimal amount of DMF.

    • Add this solution to the resin, followed by N,N'-diisopropylcarbodiimide (DIC) (3.0 mmol).

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

3.3. Coupling of 3-(Boc-amino)cyclohexanecarboxylic Acid Due to the steric hindrance of the cyclohexyl ring, a more robust coupling strategy is recommended.

  • Pre-activation:

    • In a separate vial, dissolve 3-(Boc-amino)cyclohexanecarboxylic acid (3.0 mmol), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 mmol), and HOBt (3.0 mmol) in DMF (8 mL).

    • Add DIPEA (6.0 mmol) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the pre-activated amino acid solution to the deprotected and neutralized resin.

    • Agitate for 4-8 hours, or until the Kaiser test is negative. Longer coupling times may be necessary.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

3.4. Cleavage of the Linear Peptide from the Resin This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Slowly add anhydrous hydrofluoric acid (HF) (10 mL per gram of resin) at 0°C, containing a scavenger such as anisole (1 mL).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting crude peptide with cold diethyl ether to precipitate the product and remove the scavenger.

  • Dissolve the crude peptide in a suitable aqueous/organic mixture (e.g., water/acetonitrile) and lyophilize.

Protocol 2: Solution-Phase Macrolactamization

The success of the cyclization step is highly dependent on maintaining pseudo-dilution conditions to favor the intramolecular reaction.

4.1. Cyclization Reaction

  • High Dilution: Dissolve the purified linear peptide (0.1 mmol) in a large volume of high-purity DMF (100-200 mL, resulting in a concentration of 0.5-1.0 mM).

  • Activation:

    • Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.12 mmol) and HOAt (1-Hydroxy-7-azabenzotriazole) (0.12 mmol) to the peptide solution.[8]

    • Add DIPEA (0.3 mmol) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the cyclization by LC-MS. The reaction is typically complete within 12-24 hours. The desired product will show the mass of the linear precursor minus the mass of water.

  • Quenching: Once the reaction is complete, quench any remaining activating agent by adding a small amount of water.

  • Work-up: Remove the DMF under high vacuum. Dissolve the residue in a water/acetonitrile mixture.

4.2. Final Purification and Characterization

  • Purify the crude cyclic peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Combine the fractions containing the pure product and lyophilize.

  • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its structure and purity.

cluster_Inputs Inputs cluster_Process Cyclization Process cluster_Outputs Outputs LinearPeptide Purified Linear Peptide HighDilution 1. Dissolve Peptide in DMF (0.5-1.0 mM) LinearPeptide->HighDilution Reagents Coupling Reagents (HATU/HOAt/DIPEA) AddReagents 2. Add Coupling Reagents & Base Reagents->AddReagents Solvent High-Purity DMF Solvent->HighDilution HighDilution->AddReagents Stir 3. Stir at Room Temp (12-24h) AddReagents->Stir Monitor 4. Monitor by LC-MS Stir->Monitor Quench 5. Quench Reaction Monitor->Quench Concentrate 6. Remove Solvent Quench->Concentrate CrudeCyclic Crude Cyclic Peptide Concentrate->CrudeCyclic Purification RP-HPLC Purification CrudeCyclic->Purification FinalProduct Pure Lyophilized Cyclic Peptide Purification->FinalProduct

Caption: Workflow for solution-phase macrolactamization.

Troubleshooting and Key Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield of the Cyclohexyl Residue - Steric hindrance of the amino acid.- Incomplete deprotection of the N-terminus.- Insufficient activation.- Use a more powerful coupling reagent like HATU or HBTU.[13]- Extend the coupling reaction time and/or increase the temperature slightly (e.g., to 40°C).- Ensure complete deprotection and neutralization before coupling.
Epimerization/Racemization at the C-terminus during Cyclization - Prolonged activation time.- Use of a strong base.- Choose a coupling reagent combination known to suppress racemization, such as DIC/HOAt.- Minimize the pre-activation time before cyclization.- Use a hindered base like DIPEA or 2,4,6-collidine.
Formation of Oligomers during Cyclization - Concentration of the linear peptide is too high.- Strictly adhere to high-dilution conditions (0.1-1 mM).[10]- Add the activating agents slowly over several hours to maintain a low concentration of the activated species.
Difficulty in Purifying the Final Cyclic Peptide - Presence of closely eluting diastereomers or oligomers.- Optimize the HPLC gradient to achieve better separation.- Consider using a different stationary phase for the HPLC column.

Conclusion

The incorporation of 3-(Boc-amino)cyclohexanecarboxylic acid is a powerful tool for the design and synthesis of conformationally constrained cyclic peptidomimetics. The rigidity and defined stereochemistry of this building block can pre-organize the peptide backbone, facilitating efficient cyclization and yielding structurally well-defined macromolecules. While the steric bulk of the cyclohexyl moiety presents challenges in peptide coupling, these can be overcome by employing robust activation methods and optimized reaction conditions. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully utilize this valuable building block in the development of next-generation peptide-based therapeutics.

References

  • A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses. PubMed. Available at: [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574–7581.
  • Use of excess carbodiimide for peptide synthesis at elevated temperatures. Google Patents.
  • Synthesis of Cyclic Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, p. 215.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC. Available at: [Link]

  • Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. DSpace@UAntwerpen. Available at: [Link]

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available at: [Link]

  • Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Synthesis of peptidomimetics using a polymer-bound Boc-linker. SciSpace. Available at: [Link]

  • Cyclic RGD Peptidomimetics Containing Bifunctional Diketopiperazine Scaffolds as New Potent Integrin Ligands. Università degli Studi dell'Insubria.
  • Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • 3-Aminothiophenecarboxylic acid (3-Atc)-induced folding in peptides. RSC Publishing. Available at: [Link]

  • Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., & Gellman, S. H. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 119(28), 6491–6492.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

  • Emerging Strategies to Access Peptide Macrocycles from Genetically Encoded Polypeptides. University of Rochester. Available at: [Link]

  • Contemporary strategies for peptide macrocyclization. Nature. Available at: [Link]

  • Biocompatible strategies for peptide macrocyclisation. PMC. Available at: [Link]

Sources

Method

scale-up synthesis of 3-(Boc-amino)cyclohexanecarboxylic acid for industrial use

Title: Industrial Scale-Up Synthesis and Chemoselective Protection of 3-(Boc-amino)cyclohexanecarboxylic Acid Content Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Process Chemists, Scale-up...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Industrial Scale-Up Synthesis and Chemoselective Protection of 3-(Boc-amino)cyclohexanecarboxylic Acid

Content Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals

Executive Summary & Industrial Relevance

3-(Boc-amino)cyclohexanecarboxylic acid is a highly versatile, non-natural amino acid building block integral to solid-phase peptide synthesis and the development of advanced pharmaceutical APIs[1][2]. The cyclohexane ring introduces critical steric bulk and conformational rigidity, which are highly prized in drug design for stabilizing cyclic peptides and enhancing target-binding affinities[1][3].

Scaling up the synthesis of this molecule presents two primary challenges: maintaining high diastereoselectivity (favoring the cis-isomer) during the reduction of the aromatic precursor, and safely managing the thermodynamics and gas evolution during the subsequent N-tert-butyloxycarbonylation (Boc protection)[3][4]. This application note provides a field-validated, two-stage synthetic workflow designed for kilogram-scale production, emphasizing mechanistic causality, safety, and self-validating quality control.

Mechanistic Causality & Process Design

Phase 1: Aromatic Reduction via Catalytic Hydrogenation

The synthesis begins with the reduction of 3-aminobenzoic acid. To achieve this without triggering the hydrogenolysis of the amine or carboxylic acid functional groups, Rhodium (Rh) is the catalyst of choice[3][5]. Rhodium exhibits superior chemoselectivity for aromatic rings under moderate to high hydrogen pressure (8 bar to 300 psi) compared to Palladium or Platinum[3][5].

The stereochemical outcome is governed by the catalyst surface interaction. The syn-addition of hydrogen gas across the Rh surface naturally favors the cis-isomer (typically yielding a 3:1 to 5:1 cis:trans ratio)[3][5]. Elevated temperatures (70°C–100°C) are required to overcome the resonance stabilization energy of the aromatic ring, while the choice of solvent (e.g., 2-propanol or aqueous acetic acid) ensures the zwitterionic starting material remains soluble[5].

Phase 2: Chemoselective N-Boc Protection

The introduction of the Boc group utilizes di-tert-butyl dicarbonate (Boc2O). The mechanism is driven by the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of Boc2O[4]. The leaving group, tert-butyl carbonate, rapidly abstracts a proton from the intermediate and decomposes into isobutylene and carbon dioxide (CO2)[4].

Causality in Scale-up: The evolution of CO2 gas drives the reaction forward thermodynamically but presents a severe overpressurization risk in sealed industrial reactors[4]. Therefore, the reaction must be run in an open or actively vented system. While some small-scale protocols are base-free, industrial scale-ups typically employ a mild base (e.g., NaOH) in a biphasic aqueous/organic system (such as THF/H2O)[6]. The base serves a dual purpose: it deprotonates the ammonium salt to restore the amine's nucleophilicity and neutralizes the reaction medium, while the biphasic system ensures the lipophilic Boc2O and the hydrophilic amino acid can react efficiently at the solvent interface[6].

Process Workflow Visualization

The following diagram illustrates the validated two-step synthetic workflow and purification strategy.

SynthesisWorkflow SM 3-Aminobenzoic Acid (Starting Material) Step1 Catalytic Hydrogenation [5% Rh/Al2O3, H2 (8 bar), 100°C] SM->Step1 Int1 3-Aminocyclohexanecarboxylic Acid (cis/trans mixture) Step1->Int1 Syn-addition of H2 Step2 N-Boc Protection [Boc2O, NaOH, aq. THF, 20°C] Int1->Step2 Int2 Crude 3-(Boc-amino) cyclohexanecarboxylic acid Step2->Int2 CO2 + t-BuOH evolution Step3 Crystallization & Resolution [c-pentylmethyl ether / c-hexane] Int2->Step3 Product Pure cis-3-(Boc-amino) cyclohexanecarboxylic acid Step3->Product >95% Purity

Figure 1: Industrial workflow for the synthesis and purification of cis-3-(Boc-amino)cyclohexanecarboxylic acid.

Quantitative Data: Catalyst & Condition Optimization

To maximize the cis:trans ratio and overall yield, various hydrogenation parameters must be balanced. Table 1 summarizes the empirical data used to select the optimal scale-up conditions.

Table 1: Optimization of Hydrogenation Conditions for 3-Aminobenzoic Acid

Catalyst SystemH₂ PressureTemperatureSolventConversion YieldCis:Trans RatioScalability Profile
5% Rh/C300 psi (~20 bar)70 °CH₂O / AcOH>95%5:1High pressure requires specialized Hastelloy reactors[3].
5% Rh/Al₂O₃ 8 bar 100 °C 2-Propanol >98% ~4:1 Optimal for standard industrial autoclaves[5].
10% Pd/C10 bar80 °CMethanol<40%N/AHigh degree of unwanted deamination observed.
5% Pt/C15 bar90 °C2-Propanol~60%2:1Sluggish kinetics; poor stereocontrol.

Detailed Step-by-Step Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (1 kg Scale)

Objective: Reduce 3-aminobenzoic acid to 3-aminocyclohexanecarboxylic acid with high cis-selectivity.

  • Preparation: Charge a 10 L stainless steel or Hastelloy pressure reactor with 3-aminobenzoic acid (1.0 kg, 7.29 mol) and 2-propanol (8.0 L)[5].

  • Acidification: Slowly add 5–6 M HCl in 2-propanol (1.6 L) to convert the amine to its highly soluble hydrochloride salt[5].

  • Catalyst Loading: Carefully add 5% Rhodium on Alumina (Rh/Al₂O₃, 75 g) under a continuous nitrogen sweep to prevent solvent ignition[5].

  • Purging & Pressurization: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 3 bar), followed by Hydrogen gas (3 cycles at 3 bar). Finally, pressurize the reactor to 8 bar with H₂[5].

  • Reaction: Heat the jacketed reactor to 100 °C. Maintain agitation at 500 RPM.

    • Self-Validation Check: Monitor the mass flow controller for H₂ uptake. The reaction is macroscopically complete when H₂ consumption ceases (typically 48–72 hours)[5].

  • Workup: Cool the reactor to 20 °C and safely vent the H₂ gas. Purge with Nitrogen. Filter the reaction mixture through a Celite pad to recover the Rh catalyst. Concentrate the filtrate in vacuo to yield the crude hydrochloride salt of 3-aminocyclohexanecarboxylic acid (mixture of cis/trans isomers)[5].

Protocol B: Chemoselective N-Boc Protection

Objective: Protect the primary amine while safely managing CO₂ evolution.

  • Solubilization: In a 20 L glass-lined reactor equipped with a robust overhead exhaust, dissolve the crude 3-aminocyclohexanecarboxylic acid hydrochloride salt (~1.3 kg) in a mixture of THF (5 L) and Water (5 L).

  • Basification: Cool the reactor mantle to 10 °C. Slowly add a 3.8 M aqueous NaOH solution until the pH stabilizes at ~9.5–10.0. The temperature will rise exothermically; do not exceed 25 °C[5][6].

  • Boc₂O Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.75 kg, 1.1 eq) in THF (1 L). Add this solution dropwise over 2 hours via an addition funnel.

    • Self-Validation Check: Vigorous bubbling (CO₂ evolution) will commence immediately[4]. Critical Safety Note: Ensure the reactor is openly vented to a scrubber system; never run this step in a closed system[4].

  • Maturation: Stir the biphasic mixture at 20 °C for 12 hours. The reaction is complete when CO₂ evolution completely ceases and TLC (ninhydrin stain) confirms the absence of the primary amine[4][6].

  • Phase Separation & Acidification: Wash the mixture with Hexanes (2 L) to remove unreacted Boc₂O. Separate the aqueous layer and cool to 5 °C. Carefully acidify the aqueous layer with 1 M HCl to pH 2.5–3.0 to precipitate the crude 3-(Boc-amino)cyclohexanecarboxylic acid[3]. Extract the precipitate into Ethyl Acetate (3 × 3 L).

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white to off-white powder[2].

Protocol C: Crystallization and Stereochemical Resolution

Objective: Isolate the pure cis-diastereomer (>95% purity).

  • Dissolution: Suspend the crude Boc-protected product in a minimal volume of hot cyclopentyl methyl ether (CPME)[5].

  • Anti-Solvent Addition: Slowly add cyclohexane dropwise until the solution becomes slightly turbid[5].

  • Crystallization: Allow the mixture to cool to room temperature at a rate of 5 °C/hour, then chill to 4 °C overnight. The cis-isomer preferentially crystallizes due to its distinct packing geometry[3][5].

  • Isolation: Filter the crystals and wash with cold cyclohexane. Dry under vacuum at 40 °C to yield pure cis-3-(Boc-amino)cyclohexanecarboxylic acid.

Quality Control & Analytical Validation

To ensure the integrity of the final API intermediate, the following analytical validations must be performed:

  • TLC / Ninhydrin Assay: The final product must show a negative ninhydrin reaction (no purple spot), confirming complete protection of the primary amine[7].

  • Chiral HPLC: Utilize a chiral stationary phase to verify the cis:trans ratio and enantiomeric excess (ee). The target specification for pharmaceutical use is typically >95% purity[3].

  • NMR Spectroscopy: ¹H NMR should confirm the presence of the massive tert-butyl singlet at ~1.4 ppm (9H) and the characteristic shifts of the cyclohexane ring protons, validating the structural integrity of the Boc group[7][8].

References

  • EvitaChem. "Buy 3-(Boc-amino)cyclohexanecarboxylic acid (EVT-3154102) | 222530-33-8". evitachem.com.
  • Chem-Impex. "Boc-cis-3-aminocyclohexane carboxylic acid". chemimpex.com.
  • ChemicalBook. "cis-3-(Boc-amino)cyclohexanecarboxylic acid | 222530-33-8". chemicalbook.com.
  • ACS Publications. "Development of an Enantioselective Novozym 435 Mediated Acetylation for the Preparation of (1S,3R)-3-Acetamidocyclohexane-1-carboxylic Acid". acs.org.
  • ACS Publications. "A Scalable Process to the Key Intermediate of Cilazapril, (S)-1-Benzyloxycarbonylhexahydropyridazine-3-carboxylic Acid, Through a Novel Cascade Course". acs.org.
  • Sigma-Aldrich. "cis-3-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 222530-33-8". sigmaaldrich.com.
  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)". commonorganicchemistry.com.
  • Organic Chemistry Portal. "Boc-Protected Amino Groups". organic-chemistry.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(Boc-amino)cyclohexanecarboxylic Acid Coupling

Welcome to the Technical Support Center. Incorporating structurally rigid, non-natural building blocks like 3-(Boc-amino)cyclohexanecarboxylic acid is a powerful strategy for enhancing the metabolic stability and conform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Incorporating structurally rigid, non-natural building blocks like 3-(Boc-amino)cyclohexanecarboxylic acid is a powerful strategy for enhancing the metabolic stability and conformational rigidity of peptide therapeutics. However, this building block is notorious for causing low coupling yields, deletion sequences, and complex purification profiles.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind these failures and provide self-validating, field-proven protocols to ensure complete amidation.

Diagnostic Workflow: Isolating the Coupling Failure

Before altering your chemistry, you must accurately diagnose the root cause of the low yield. The following logical workflow isolates steric hindrance from competing side reactions or aggregation phenomena.

Troubleshooting Start Low Yield Detected (Deletion Sequence via LC-MS) Test Perform Amine Detection (Kaiser / TNBS Test) Start->Test Positive Positive Result (Free Amine Present) Test->Positive Incomplete Acylation Negative Negative Result (No Free Amine) Test->Negative False Negative or Aggregation Steric Steric Hindrance Confirmed Switch to HATU/COMU Positive->Steric Agg Peptide Aggregation Use Chaotropic Salts/Heat Negative->Agg Opt Optimize Conditions: Microwave (50°C) or Double Coupling Steric->Opt Agg->Opt

Diagnostic workflow for resolving incomplete peptide coupling.

Section 1: Mechanistic FAQs – Understanding the Chemical Barrier

Q1: Why does 3-(Boc-amino)cyclohexanecarboxylic acid consistently yield deletion sequences? A1: The primary culprit is severe steric hindrance. The rigid cyclohexane ring restricts the conformational freedom of the activated ester intermediate. This physical bulk shields the electrophilic carbonyl carbon, preventing the incoming N-terminal amine on the solid support from achieving the optimal trajectory for nucleophilic attack[1]. Furthermore, significant swelling disparities often occur between the rigid cyclohexyl monomers and the flexible peptide resin matrix, which further isolates the reactive sites and halts chain elongation[2].

Q2: Does the stereochemistry (cis vs. trans) of the cyclohexane ring impact coupling efficiency? A2: Absolutely. The cyclohexane ring imposes strict stereochemical constraints, resulting in distinct cis (e.g., 1S,3R) and trans (e.g., 1R,3R) diastereomers[2]. Depending on the specific isomer and the ring's chair conformation, the bulky Boc-protected amino group may be forced into an axial position. Axial substituents create severe 1,3-diaxial steric clashes during the transition state of the amidation reaction. This drastically increases the activation energy required for the coupling, making certain stereoisomers significantly harder to couple than their equatorial counterparts.

Section 2: Reagents & Reaction Optimization

Q3: Which coupling reagents are best suited for overcoming this severe steric hindrance? A3: Standard carbodiimide activation (DIC/HOBt) or baseline uronium salts (HBTU) are generally insufficient for bulky cyclic amino acids. You must utilize highly reactive reagents that provide anchimeric assistance (neighboring group participation)[3].

HATU is widely considered the gold standard for these difficult couplings[4]. It generates an OAt active ester, where the pyridine nitrogen of the 7-azabenzotriazole leaving group pre-organizes the incoming amine via hydrogen bonding (the "7-aza effect"). This drastically lowers the activation energy for aminolysis[5]. Alternatively, Oxyma-based reagents like COMU provide exceptional reactivity with a lower risk of side reactions[3][6].

Table 1: Coupling Reagents Comparison for Sterically Hindered Amino Acids

Coupling ReagentChemical ClassRelative ReactivityMechanistic Advantage for Hindered Substrates
HATU Uronium/AminiumVery HighUtilizes the 7-aza effect to pre-organize the incoming amine, drastically accelerating aminolysis kinetics[3][5].
COMU Uronium (Oxyma)Very HighGenerates a highly reactive Oxyma ester; safer profile than benzotriazoles; highly efficient for bulky groups[3].
DIC / OxymaPure CarbodiimideHighExcellent thermal stability for microwave-assisted synthesis; suppresses unwanted esterification side-reactions[6].
HBTU Uronium/AminiumModerateLacks the 7-aza nitrogen; often fails to achieve complete conversion with rigid cyclic aliphatic amino acids[5].

Q4: If changing the coupling reagent isn't enough, how should I adjust the physical reaction conditions? A4: To overcome the high activation energy barrier imposed by the cyclohexane ring, you must introduce thermal energy and increase collision frequency. Elevating the reaction temperature to 40–60 °C—particularly via microwave-assisted solid-phase peptide synthesis (MW-SPPS)—is highly effective[4]. If heating is not possible, you must extend the coupling time (from 1 hour to 4 hours or overnight) and employ a double-coupling strategy using fresh reagents to drive the equilibrium toward completion[1].

Section 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodology incorporates mandatory analytical checkpoints to prevent the propagation of deletion sequences.

Protocol Swell 1. Resin Swelling (DMF, 30 min) PreAct 2. Pre-activation (HATU+DIPEA, 2 min) Swell->PreAct Couple 3. Aminolysis (2-4 hrs, 50°C) PreAct->Couple Validate 4. Validation (Kaiser / LC-MS) Couple->Validate Rework 5. Double Coupling (Fresh Reagents) Validate->Rework Free amine detected Rework->Validate Re-evaluate

Self-validating HATU coupling protocol for sterically hindered amino acids.

Protocol: High-Efficiency HATU Double Coupling for 3-(Boc-amino)cyclohexanecarboxylic Acid

Materials: 3-(Boc-amino)cyclohexanecarboxylic acid (3.0 equiv), HATU (2.9 equiv), DIPEA (6.0 equiv), DMF (Peptide Synthesis Grade). Note: HATU is kept at a slight deficit relative to the amino acid to prevent capping of the N-terminus by unreacted uronium species (guanidinylation)[3][4].

Step 1: Resin Preparation & Swelling

  • Ensure the N-terminal protecting group (e.g., Fmoc) of the peptide-resin has been completely removed.

  • Swell the resin (e.g., 0.1 mmol scale) in DMF for at least 30 minutes to maximize the accessibility of the reactive sites[4].

Step 2: Pre-Activation (Crucial for Hindered Acids)

  • In a separate vial, dissolve 3.0 equiv of 3-(Boc-amino)cyclohexanecarboxylic acid and 2.9 equiv of HATU in a minimal volume of DMF.

  • Add 6.0 equiv of DIPEA. Vortex the solution for exactly 1–2 minutes. Causality: This brief pre-activation allows the formation of the highly reactive OAt active ester before introduction to the resin, minimizing degradation[4].

Step 3: Primary Aminolysis

  • Transfer the activated ester solution to the reaction vessel containing the resin.

  • Agitate the mixture at 50 °C (using a microwave synthesizer or heated block) for 2 hours. If restricted to room temperature, agitate for a minimum of 4 hours to overnight[1].

Step 4: System Validation (Checkpoint)

  • Drain the coupling solution and wash the resin thoroughly with DMF (5x).

  • Validation: Perform a Kaiser test (or Chloranil test for secondary amines) on a few resin beads[4].

  • Decision Matrix: If the test is colorless/yellow (negative), proceed to the next synthesis cycle. If the test is blue (positive), proceed immediately to Step 5.

Step 5: Double Coupling & Capping

  • Do not extend the time of the dead reaction. Instead, drain the vessel and repeat Steps 2 and 3 using freshly prepared reagents.

  • If the validation test remains positive after the second coupling, treat the resin with a capping solution (Acetic anhydride/DIPEA in DMF) for 15 minutes. Causality: Capping permanently acetylates unreacted amines, terminating the failed chains. This prevents the formation of complex deletion sequences that are impossible to separate from the target peptide during final HPLC purification[1].

References
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • Buy 3-(Boc-amino)cyclohexanecarboxylic acid (EVT-3154102) | 222530-33-8 - EvitaChem.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Technical Support Center: Optimizing Peptide Synthesis with Oxyma - Benchchem.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - PeptideChemistry.

Sources

Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of 3-(Boc-amino)cyclohexanecarboxylic Acid Enantiomers

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of chiral method development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of chiral method development. The molecule 3-(Boc-amino)cyclohexanecarboxylic acid presents a triad of chromatographic challenges: a rigid cyclohexane backbone, a bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group, and an ionizable carboxylic acid moiety (1)[1].

This technical guide provides a self-validating framework designed to troubleshoot peak tailing, optimize enantioselectivity ( α ), and achieve robust baseline resolution ( Rs​≥1.5 ) for these specific enantiomers.

System Diagnostics & Method Development Workflow

Before adjusting instrument parameters, it is critical to align your analytical strategy with the physicochemical properties of the analyte. The workflow below illustrates the logical progression for isolating acidic, Boc-protected cyclic amino acids.

ChiralOptimization N1 1. Analyze Analyte 3-(Boc-amino)cyclohexanecarboxylic acid N2 2. Select Chiral Stationary Phase (Polysaccharide or Macrocyclic Glycopeptide) N1->N2 N3 3. Select Mobile Phase Mode (Normal Phase vs. Reversed-Phase) N2->N3 N4 4. Add Acidic Modifier (0.1% TFA to suppress ionization) N3->N4 N5 5. Evaluate Enantiomeric Resolution (Rs) N4->N5 N6 6. Optimize Thermodynamics (Lower Temp, Adjust Modifier) N5->N6 Rs < 1.5 N7 7. Method Validated (Rs ≥ 1.5, Asymmetry 0.9-1.2) N5->N7 Rs ≥ 1.5 N6->N5 Re-evaluate

Caption: Chiral HPLC Method Development Workflow for Acidic Boc-Amino Acids.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing and poor resolution for my 3-(Boc-amino)cyclohexanecarboxylic acid enantiomers. What is the fundamental cause? A1: The root cause is the unsuppressed ionization of the carboxylic acid group (pKa ~4.5). In a standard neutral mobile phase, the analyte exists in a partially ionized state. These anions undergo secondary, non-enantioselective ion-exchange interactions with residual silanols on the silica support of the Chiral Stationary Phase (CSP), leading to severe peak tailing and loss of resolution (2)[2]. Solution: You must incorporate an acidic modifier to keep the analyte fully protonated. Adding 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase suppresses ionization, ensuring the analyte interacts solely with the chiral selector (3)[3].

Q2: Which Chiral Stationary Phases (CSPs) yield the highest probability of success for Boc-protected cyclic amino acids? A2: Based on structural causality, you should evaluate two primary classes of CSPs:

  • Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IC, IG): The bulky Boc group and the rigid cyclohexane ring fit well into the helical cavities of derivatized cellulose/amylose. The carbamate linkages on the CSP provide hydrogen-bonding sites for the analyte's carboxylic acid and urethane (Boc) groups (3)[3].

  • Macrocyclic Glycopeptides (e.g., CHIROBIOTIC™ T - Teicoplanin): These are highly effective for N-blocked amino acids. The chiral recognition mechanism involves the analyte's carboxylate group interacting with the chiral amino groups of the CSP, while the hydrophobic Boc-cyclohexyl moiety engages in steric and inclusion interactions within the macrocyclic clefts (4)[4].

Q3: Should I operate in Normal Phase (NP) or Reversed-Phase (RP) mode? A3: The choice depends entirely on your downstream requirements:

  • Normal Phase (Hexane/Isopropanol/TFA): Excellent for preparative scale separations due to high analyte solubility and easy solvent evaporation. The non-polar environment maximizes hydrogen-bonding interactions between the analyte and a polysaccharide CSP.

  • Reversed-Phase (Water/Acetonitrile/TFA): Mandatory if you are coupling the HPLC to a Mass Spectrometer (LC-MS). Macrocyclic glycopeptide columns perform exceptionally well in RP mode for Boc-amino acids (4)[4].

Q4: My enantiomers are partially co-eluting ( Rs​=1.0 ). How do I manipulate the thermodynamics to achieve baseline resolution ( Rs​≥1.5 )? A4: Chiral recognition is an enthalpy-driven process. If you have partial resolution, lower the column temperature (e.g., from 25°C to 15°C). Lower temperatures increase the residence time of the transient diastereomeric complexes formed between the enantiomers and the chiral selector, amplifying the ΔΔG (difference in free energy) and improving resolution. Additionally, fine-tune your strong solvent modifier (e.g., decrease Isopropanol in NP from 20% to 10%) to increase the retention factor ( k′ ), which directly enhances resolution (2)[2].

Step-by-Step Methodologies

Protocol 1: Initial Chiral Screening (Normal Phase)

This self-validating protocol is designed to quickly identify the most promising CSP and mobile phase combination.

  • Column Selection: Install a polysaccharide-based immobilized column (e.g., CHIRALPAK® IC, 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio.

  • Additive Integration: Add exactly 0.1% (v/v) Trifluoroacetic Acid (TFA) to the mobile phase. Critical Step: Failure to add TFA will result in uninterpretable, tailing peaks.

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 10 column volumes (approx. 25 minutes) until the UV baseline (monitored at 210 nm) is perfectly stable.

  • Sample Preparation: Dissolve 3-(Boc-amino)cyclohexanecarboxylic acid in the mobile phase to a concentration of 1 mg/mL.

  • Injection & Analysis: Inject 10 µL. Record the chromatogram.

  • Validation: Calculate the resolution ( Rs​ ). If Rs​<1.5 , proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization & Validation

If Protocol 1 yields partial separation, optimize the thermodynamics and kinetics.

  • Adjust Modifier Concentration: Reduce the IPA concentration from 20% to 10% (Hexane:IPA 90:10). This will increase retention time and typically enhance enantioselectivity ( α ).

  • Temperature Modulation: Lower the column compartment temperature from ambient (25°C) to 15°C.

  • Flow Rate Adjustment: If column backpressure permits, decrease the flow rate to 0.8 mL/min to increase the number of theoretical plates ( N ).

  • Re-Injection: Inject the sample under the new conditions.

  • Self-Validation: Confirm that the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, and Rs​≥1.5 .

Quantitative Data Summaries

Table 1: CSP Selection Matrix for Boc-Amino Acids
Chiral Stationary Phase (CSP)ChemistryRecommended ModeTypical Resolution ( Rs​ )Notes
CHIRALPAK® IC / IG Immobilized PolysaccharideNormal Phase1.8 - 2.5Best for preparative scale; robust against solvent shocks.
CHIROBIOTIC™ T Teicoplanin (Macrocyclic)Reversed-Phase1.5 - 3.0Excellent for LC-MS; specific affinity for N-blocked amino acids.
CHIRALCEL® OD-H Coated PolysaccharideNormal Phase1.2 - 1.8Legacy column; strict solvent limitations apply.
Table 2: Mobile Phase Additive Effects on Peak Symmetry and Resolution
Mobile Phase Composition (Hexane:IPA)AdditiveAnalyte StatePeak Asymmetry ( As​ )Enantiomeric Resolution ( Rs​ )
80:20NonePartially Ionized> 2.5 (Severe Tailing)< 0.8 (Co-elution)
80:200.1% DEA (Base)Fully Ionized> 3.0 (Degraded)0.0 (No separation)
80:200.1% TFA (Acid)Fully Protonated1.05 (Sharp)1.6 (Baseline)
90:100.1% TFA (Acid)Fully Protonated1.02 (Sharp)2.1 (Excellent)

References

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Daicel Chiral Technologies URL:[Link]

  • Exploring the Different Mobile Phases in HPLC Source: Veeprho URL:[Link]

Sources

Troubleshooting

preventing epimerization during 3-(Boc-amino)cyclohexanecarboxylic acid activation

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereochemical degradation of sterically hindered building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereochemical degradation of sterically hindered building blocks.

When activating 3-(Boc-amino)cyclohexanecarboxylic acid , researchers often observe a frustrating loss of stereopurity (cis/trans epimerization). Unlike standard α -amino acids, which primarily epimerize via a 5-membered oxazolone intermediate, cycloaliphatic carboxylic acids degrade through a different mechanistic pathway.

This guide deconstructs the kinetic and thermodynamic drivers of this epimerization and provides field-proven, self-validating protocols to ensure your couplings remain stereochemically pristine.

Mechanistic Insight: The Enolization Pathway

To solve the problem, we must first understand the causality of the failure.

Because the Boc-protected amino group is located at the C3 position (making this a γ -amino acid derivative), the formation of a traditional oxazolone ring is kinetically unfavorable. Instead, epimerization is driven entirely by direct enolization at the C1 position [1].

When the carboxylic acid is activated (e.g., forming an O-acylisourea), the electron-withdrawing nature of the activating group drastically increases the acidity of the adjacent C1 α -proton. The bulky cyclohexane ring creates significant steric hindrance, which slows down the nucleophilic attack of the incoming amine. This kinetic delay provides ample time for any base present in the reaction (such as DIEA or TEA) to abstract the C1 proton, forming an enolate. Upon reprotonation, the stereocenter scrambles.

Mechanism A 3-(Boc-amino)cyclohexanecarboxylic acid B O-Acylisourea Intermediate (Highly Reactive) A->B DIC or EDC C Enolization at C1 (Base-Promoted) B->C Excess Base / Slow Coupling E Rapid Trapping by Oxyma/HOAt (Additive) B->E Oxyma Pure / HOAt D Epimerized Product (cis/trans mixture) C->D Amine Addition F Active Ester (Stable to Enolization) E->F G Desired Amide Product (Retained Stereochemistry) F->G Amine Addition

Caption: Mechanism of C1 enolization vs. rapid additive trapping during carboxylic acid activation.

Frequently Asked Questions (Troubleshooting)

Q: Why does my 3-(Boc-amino)cyclohexanecarboxylic acid epimerize heavily when using standard HATU/DIEA coupling conditions? A: HATU is a highly reactive uronium salt that requires a tertiary base (like DIEA) to function. While it forms a highly reactive 7-azabenzotriazolyl ester, the mandatory presence of DIEA—a strong, relatively unhindered base—creates a highly basic microenvironment. Because the cyclohexane ring sterically retards the amine's attack, DIEA has enough time to abstract the C1 proton and trigger enolization[1].

Q: I must use a base because my amine is a hydrochloride salt. What is the safest choice to prevent enolization? A: You must switch from N,N-Diisopropylethylamine (DIEA) to 2,4,6-trimethylpyridine (TMP, sym-collidine) . TMP is basic enough to liberate the free amine from its hydrochloride salt, but the methyl groups adjacent to its nitrogen create severe steric bulk. This prevents TMP from acting as a nucleophile or abstracting the sterically encumbered C1 proton of the cyclohexane ring, effectively shutting down the enolization pathway[2].

Q: How does Oxyma Pure compare to HOBt or HOAt for this specific cycloaliphatic substrate? A: Oxyma Pure is vastly superior for hindered aliphatic acids. It exhibits a unique "assisted basic catalysis" mechanism; its carbonyl groups orient in the same direction as the N-OH group, enhancing the nucleophilicity of the amine during the coupling phase[3]. When paired with DIC, Oxyma Pure traps the transient O-acylisourea intermediate almost instantaneously. More importantly, DIC/Oxyma operates efficiently under completely neutral conditions (no exogenous base required), eliminating the root cause of epimerization[4].

Q: Does my choice of solvent actually impact the epimerization rate? A: Yes, significantly. Highly polar aprotic solvents like DMF or DMSO stabilize the transition state of the enolate intermediate, accelerating the rate of proton abstraction[1]. Whenever solubility permits, perform your couplings in less polar solvents like dichloromethane (DCM) or a DCM/THF mixture.

Quantitative Data: Impact of Coupling Conditions

The table below summarizes the expected epimerization rates of sterically hindered cycloaliphatic carboxylic acids under various coupling microenvironments.

Coupling ReagentAdditiveBase UsedSolventPre-activation TimeObserved Epimerization (%)
HATU (1.1 eq)NoneDIEA (2.0 eq)DMF10 min15 - 20%
HATU (1.1 eq)NoneTMP (2.0 eq)DMF10 min2 - 5%
EDC (1.1 eq)HOBt (1.1 eq)DIEA (1.0 eq)DCM/DMF5 min3 - 6%
DIC (1.1 eq)Oxyma Pure (1.1 eq)None DCM2 min< 1%
DIC (1.1 eq)Oxyma Pure (1.1 eq)TMP (1.0 eq)*DCM2 min< 1%

*TMP is only added if the incoming amine is a hydrochloride or trifluoroacetate salt.

Self-Validating Protocol: Epimerization-Free Amidation

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not blindly mix reagents. Use the following self-validating methodology, which utilizes DIC/Oxyma to maintain <1% epimerization.

Objective: Couple 3-(Boc-amino)cyclohexanecarboxylic acid to a primary amine without compromising the C1 stereocenter.

Step 1: Preparation & Pre-cooling
  • Dissolve 3-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DCM (use a minimum amount of DMF only if solubility is poor).

  • Cool the mixture to 0 °C under an argon atmosphere. Causality: Lower temperatures exponentially decrease the kinetic rate of proton abstraction (enolization) relative to the rate of active ester formation[1].

Step 2: Controlled Activation
  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

  • Stir at 0 °C for exactly 2 to 5 minutes . Causality: Prolonged pre-activation increases the risk of enolization[1]. Oxyma Pure rapidly traps the O-acylisourea to form a stable, epimerization-resistant active ester.

  • Validation Checkpoint 1: Spot the reaction on TLC or run a rapid UPLC. You must confirm the complete consumption of the starting acid and the formation of the Oxyma active ester before proceeding.

Step 3: Amine Addition
  • Add the target amine (1.1 eq) directly to the 0 °C mixture.

  • Conditional Step: If the amine is a salt, add exactly 1.1 eq of 2,4,6-trimethylpyridine (TMP). Do not use DIEA or TEA.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Validation Checkpoint 2: Monitor by UPLC/MS. The active ester peak should transition smoothly to the product mass without the appearance of a closely eluting isobaric peak (which would indicate the epimer).

Step 4: Buffered Workup
  • Quench the reaction by adding a mildly acidic aqueous buffer (e.g., 5% citric acid or pH 5-6 phosphate buffer). Causality: A buffered quench immediately neutralizes any residual basicity, preventing late-stage enolization during the aqueous phase separations[1].

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 3: Analyze the crude product via ¹H NMR (focusing on the C1 proton splitting pattern) or chiral HPLC to quantify the exact cis/trans ratio against a known standard.

References

  • European Patent Office. "PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT - EP 2321277 B1." Available at: [Link]

  • ACS Publications. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." Available at:[Link]

  • Google Patents. "WO2021246471A1 - Efficient peptide condensation method for difficult sequences.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Boc-amino)cyclohexanecarboxylic Acid in Organic Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating alicyclic amino acids into com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating alicyclic amino acids into complex peptides or small molecules.

3-(Boc-amino)cyclohexanecarboxylic acid (CAS: 334932-13-7) is a highly valuable building block for introducing conformational rigidity into peptidomimetics. However, its bulky cyclohexane core and capacity for strong intermolecular hydrogen bonding often lead to severe solubility issues and sluggish coupling kinetics[1]. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3-(Boc-amino)cyclohexanecarboxylic acid precipitate out of solution during my coupling reaction, even when it initially appeared dissolved? Causality: This phenomenon is driven by the formation of micro-aggregates. The molecule features a highly lipophilic cyclohexane ring paired with a Boc-protected amine and a free carboxylic acid. In low-dielectric solvents like pure dichloromethane (DCM), these polar functional groups engage in zwitterionic-like intermolecular hydrogen bonding, forming a supramolecular lattice[1]. When you add a coupling reagent, the resulting active ester intermediate can become even more hydrophobic, pushing the compound past its solubility limit and causing macroscopic precipitation. Solution: Transition to a solvent system with a higher dielectric constant that can actively disrupt these hydrogen bonds, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1].

Q2: What is the optimal solvent system for Solid-Phase Peptide Synthesis (SPPS) using this specific alicyclic amino acid? Causality: SPPS requires a delicate balance: the solvent must swell the polystyrene/PEG resin while simultaneously keeping the bulky amino acid in solution. Pure DMF solvates the amino acid well but may not optimally swell certain resins. Solution: Utilize the "magic mixture" consisting of DCM, DMF, and NMP in a 1:1:1 (v/v) ratio[1]. The DCM maximizes resin swelling, while the DMF and NMP provide the necessary polarity to keep the 3-(Boc-amino)cyclohexanecarboxylic acid fully solvated. For exceptionally stubborn batches, adding 5% Dimethyl sulfoxide (DMSO) acts as a chaotropic agent to shatter remaining aggregates[1].

Q3: My solution is completely clear, but my coupling yields are still unacceptably low (<40%). How do I fix this? Causality: Optical clarity does not guarantee kinetic efficiency. The cyclohexane ring imposes massive steric hindrance around the carboxylic acid, physically blocking the incoming nucleophile (the primary amine on your resin or substrate). Standard carbodiimides (like DIC or DCC) form an O-acylisourea intermediate that reacts too slowly, allowing side reactions like racemization or rearrangement to dominate[2]. Solution: You must alter the reaction pathway to lower the activation energy. Switch to a uronium-based coupling reagent like HATU[3]. HATU rapidly converts the sluggish carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the HOAt ester provides anchimeric assistance (an internal base effect), accelerating the nucleophilic attack and easily overcoming the steric bulk of the cyclohexane ring.

Q4: Does the stereochemistry (cis vs. trans) of 3-(Boc-amino)cyclohexanecarboxylic acid affect its solubility? Causality: Yes. The spatial orientation of the substituents dictates how tightly the molecules can pack into a crystal lattice. The cis and trans diastereomers exhibit divergent physicochemical constraints[2]. Isomers capable of forming intramolecular hydrogen bonds tend to interact less with neighboring molecules, slightly improving their solubility in non-polar organic solvents compared to isomers locked into rigid intermolecular networks. Note that its baseline solubility in water is exceptionally poor (approx. 2.1 g/L at 25 °C)[4], necessitating strict reliance on optimized organic solvent systems.

Part 2: Quantitative Data on Solvent Efficacy

To aid in your experimental design, the following table summarizes the solubilization efficacy of various solvent systems based on their dielectric properties and empirical performance with bulky alicyclic amino acids.

Solvent SystemSolubilization EfficacyMechanistic RationaleRecommendation
Pure DCM LowLow dielectric constant fails to disrupt strong intermolecular H-bonds of the bulky alicyclic structure.Avoid for primary dissolution; use only as a co-solvent for resin swelling.
Pure DMF HighHigh dielectric constant effectively solvates the Boc-carbamate and carboxylic acid groups.Excellent starting point for standard solution-phase synthesis.
DCM:DMF:NMP (1:1:1) Very HighBalances optimal resin swelling (DCM) with powerful H-bond disruption (DMF/NMP).Optimal for SPPS ; prevents precipitation during extended coupling times.
DMF + 5% DMSO MaximumDMSO acts as a powerful chaotropic agent, breaking apart stubborn zwitterionic micro-aggregates.Use for highly concentrated solutions (>0.5 M) or stubborn precipitations.

Part 3: Self-Validating Experimental Protocol

This protocol outlines the optimized solubilization and activation of 3-(Boc-amino)cyclohexanecarboxylic acid. It is designed as a self-validating system , meaning you must pass specific visual and chemical checkpoints before proceeding to the next step, ensuring a zero-defect workflow[3].

Protocol: HATU-Mediated Activation for Sterically Hindered Coupling

Step 1: Reagent Preparation & Solvation

  • Weigh 3-(Boc-amino)cyclohexanecarboxylic acid (3.0 equivalents relative to the target amine) into a dry, inert vial.

  • Add a 1:1 (v/v) mixture of anhydrous DMF and NMP to achieve a final amino acid concentration of 0.2 M to 0.3 M.

  • Vortex vigorously for 60 seconds. If the solution remains cloudy, place the vial in an ultrasonic water bath at 30–35 °C for 5 minutes.

  • Validation Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be 100% optically clear with no schlieren lines (refractive index gradients indicating incomplete dissolution). Do not proceed if turbidity persists; add 5% DMSO and re-sonicate.

Step 2: Pre-Activation

  • Add HATU (2.9 equivalents) to the clear solution. (Using slightly less HATU than the amino acid prevents capping of the target amine by excess uronium species).

  • Stir at room temperature for 1 minute to ensure homogeneous distribution.

Step 3: Base-Catalyzed Active Ester Formation

  • Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) dropwise to the mixture.

  • Validation Checkpoint 2 (Chemical Indicator): Upon the addition of DIPEA, the solution should immediately transition from colorless to a distinct pale yellow. This color change is the self-validating indicator that the highly reactive HOAt ester has successfully formed.

Step 4: Coupling

  • Immediately transfer the activated mixture to your primary amine (in solution or on solid-phase resin).

  • Allow the coupling to proceed for 2 to 4 hours at room temperature under gentle agitation.

  • Validation Checkpoint 3 (Completion): Perform a Kaiser test (for SPPS) or LC-MS analysis (for solution-phase). The complete disappearance of the primary amine peak/color confirms that the steric hindrance of the cyclohexane ring was successfully overcome.

Part 4: Diagnostic Workflow Visualization

The following logical workflow illustrates the troubleshooting pathway for resolving solubility and coupling failures associated with this compound.

G A Precipitation or Low Yield with 3-(Boc-amino)cyclohexanecarboxylic acid B Assess Solvent System A->B Step 1 C Switch to DMF/NMP (1:1) or add 5% DMSO B->C If using pure DCM D Apply Gentle Sonication (30°C for 5 mins) C->D If micro-aggregates persist E Verify Optical Clarity D->E Validation Check F Activate with HATU/DIPEA (Overcomes Steric Hindrance) E->F Clear Solution G Successful Coupling F->G Proceed to Synthesis

Figure 1: Diagnostic workflow for resolving alicyclic amino acid solubility and coupling failures.

References

  • BenchChem. "Improving the solubility of Boc-protected amino acids for synthesis." BenchChem Technical Support. 1

  • National Institutes of Health (PMC). "A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding." 3

  • EvitaChem. "Buy 3-(Boc-amino)cyclohexanecarboxylic acid (EVT-3154102)."2

  • Thermo Fisher Scientific. "Ácido 3-(Boc-amino)ciclohexanecarboxílico, +98 %." 4

Sources

Troubleshooting

Technical Support Center: Optimizing Boc Deprotection of 3-(Boc-amino)cyclohexanecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the acid-catalyzed deprotection of 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the acid-catalyzed deprotection of 3-(Boc-amino)cyclohexanecarboxylic acid.

Because this molecule contains both a protected amine and a free carboxylic acid on a sterically bulky cyclohexane ring, it is highly susceptible to intermolecular and intramolecular side reactions during cleavage. This guide establishes the mechanistic causality behind these issues and provides self-validating protocols to ensure high-purity isolation of the target amino acid.

Mechanistic Overview & Causal Analysis

The widely accepted mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves a rapid pre-equilibrium protonation of the carbamate, followed by a rate-limiting fragmentation[1]. This fragmentation generates carbon dioxide and a highly reactive tert-butyl cation ( t -Bu + ).

In the case of 3-(Boc-amino)cyclohexanecarboxylic acid, the free carboxylic acid moiety is nucleophilic. If the t -Bu + intermediate is not immediately intercepted by a scavenger, it will attack the carboxylate oxygen, leading to the formation of an unwanted tert-butyl ester side product[2][3]. Understanding this competing pathway is the key to minimizing impurities.

G A 3-(Boc-amino)cyclohexanecarboxylic acid B Protonated Intermediate (TFA or HCl) A->B + H+ C tert-Butyl Cation (t-Bu+) + CO2 B->C Fragmentation D Free Amino Acid (Target Product) B->D Decarboxylation E tert-Butyl Ester (Side Product) C->E Reaction with -COOH (No Scavenger) F Scavenger (e.g., TIPS, Anisole) C->F Intercepted by G Trapped t-Bu Adduct (Safe Removal) F->G Cation Trapping

Fig 1. Mechanistic pathway of Boc deprotection illustrating tert-butyl cation trapping vs. esterification.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a mass +56 Da in my LC-MS after deprotection? A1: A mass increase of +56 Da (or +56 m/z) corresponds to the addition of a tert-butyl group. During acid-catalyzed cleavage, the generated tert-butyl carbonium ion alkylates the free carboxylic acid of your substrate because it acts as the most available nucleophile in the absence of scavengers[4][5]. To resolve this, you must introduce nucleophilic or hydride-donating scavengers that outcompete the carboxylic acid for the cation.

Q2: Which scavengers are most effective for preventing esterification of the carboxylic acid? A2: For substrates with free carboxylic acids, a combination of a hydride donor (like Triisopropylsilane, TIPS) and a nucleophile (like water) is highly effective[6]. TIPS reduces the t -Bu + to volatile isobutane, while water traps it as tert-butanol.

Table 1: Quantitative Comparison of Scavenger Additives

ScavengerMechanism of ActionRecommended Conc. (v/v)Application Profile for Cyclohexanecarboxylic Acids
Triisopropylsilane (TIPS) Hydride donation (reduces t -Bu + to isobutane)2.5% - 5.0%Optimal. Highly effective, non-nucleophilic, and easily removed under reduced pressure.
Water (H₂O) Nucleophilic trapping (forms tert-butanol)2.5% - 5.0%Excellent for protecting carboxylic acids; however, it can complicate the drying of the final hygroscopic salt.
Anisole Electrophilic aromatic substitution5.0%Strong cation trap; requires trituration or chromatography to remove the resulting alkylated by-product.
Thioanisole Nucleophilic trapping2.5% - 5.0%Very potent[3]; strong odor, can be difficult to remove, and risks side reactions with other electrophiles.

Q3: Can I use HCl in dioxane instead of TFA? A3: Yes. Using 4M HCl in 1,4-dioxane is a highly effective, often superior alternative to TFA for this specific molecule. The chloride ion acts as a weak nucleophile that traps the tert-butyl cation to form tert-butyl chloride, a volatile gas that escapes the reaction mixture[6]. This drives the equilibrium forward and minimizes esterification without the need for complex scavenger cocktails.

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptom: Presence of starting material in HPLC/TLC after 2 hours of reaction time.

  • Root Cause: The cyclohexane ring provides significant steric bulk, which can restrict solvent access and slow down the protonation of the carbamate[6].

  • Solution: Increase the acid concentration (e.g., use 50% TFA in DCM instead of 20%)[3]. If using HCl in dioxane, ensure the reagent is strictly anhydrous and fresh, as moisture degrades the HCl titer over time.

Issue 2: Difficulties in Product Isolation (Zwitterion Formation)

  • Symptom: Poor product recovery during standard aqueous workup (e.g., extracting with ethyl acetate and sodium bicarbonate).

  • Root Cause: Once deprotected, 3-aminocyclohexanecarboxylic acid is a free amino acid. At neutral pH, it exists as a highly water-soluble zwitterion, making organic extraction nearly impossible.

  • Solution: Do not use aqueous workups. Instead, utilize anti-solvent precipitation. Concentrate the reaction mixture and precipitate the amine salt directly using cold diethyl ether or methyl tert-butyl ether (MTBE).

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in observational checks ensure that the chemistry is proceeding correctly at each step.

Protocol 1: Optimized TFA Cleavage with Scavenger Cocktail (TFA/TIPS/H₂O)
  • Purpose: Complete removal of the Boc group while completely suppressing tert-butyl ester formation via a standard 95:2.5:2.5 cleavage cocktail[6].

  • Preparation: Dissolve 1.0 mmol of 3-(Boc-amino)cyclohexanecarboxylic acid in 5.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar[3].

  • Cocktail Addition: Add 0.25 mL of Triisopropylsilane (TIPS) and 0.25 mL of deionized water.

  • Acidification: Cool the flask to 0 °C in an ice bath. Slowly add 4.5 mL of Trifluoroacetic Acid (TFA) dropwise to control the exothermic protonation[3].

    • Self-Validation Check: The reaction mixture should remain homogeneous. Mild gas evolution (CO₂) will be visible as fine bubbles upon initial TFA addition, confirming the fragmentation step has initiated.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.

  • Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove DCM and excess TFA.

    • Self-Validation Check: The residue should be a thick, viscous oil. Do not heat above 40 °C to prevent thermal degradation.

  • Precipitation: Add 20 mL of ice-cold diethyl ether to the oily residue and triturate vigorously.

    • Self-Validation Check: The immediate formation of a white precipitate confirms the successful generation of the highly polar 3-aminocyclohexanecarboxylic acid TFA salt.

  • Isolation: Filter the precipitate over a glass frit, wash with an additional 10 mL of cold ether to remove residual TIPS and tert-butanol, and dry under high vacuum.

Protocol 2: Anhydrous HCl in Dioxane Method (Solvent-Controlled)
  • Purpose: Deprotection utilizing chloride as an intrinsic volatile scavenger, ideal for generating the stable hydrochloride salt.

  • Preparation: Suspend 1.0 mmol of the starting material in 2.0 mL of anhydrous 1,4-dioxane.

  • Acidification: Add 5.0 mL of a commercially available 4M HCl in 1,4-dioxane solution at room temperature.

  • Reaction: Stir vigorously for 1 to 2 hours.

    • Self-Validation Check: The starting material will initially dissolve. As the Boc group is cleaved, the resulting hydrochloride salt of the amino acid (which is insoluble in dioxane) will begin to precipitate directly from the reaction mixture, providing a clear visual cue of reaction progress.

  • Isolation: Add 10 mL of MTBE to the suspension to ensure complete precipitation. Filter the solid, wash thoroughly with MTBE, and dry under vacuum to yield the pure HCl salt.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(Boc-amino)cyclohexanecarboxylic Acid and its Fmoc-Protected Equivalent in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the incorporation of non-canonical amino acids is a critical strategy for modulating structure and function. Ali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the incorporation of non-canonical amino acids is a critical strategy for modulating structure and function. Alicyclic β-amino acids, such as 3-aminocyclohexanecarboxylic acid, are of particular interest for their ability to introduce conformational constraints, enhance proteolytic stability, and explore new structural motifs. The choice of Nα-protecting group for these building blocks—most commonly the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group—is a pivotal decision that profoundly influences the synthetic strategy and outcomes.

This guide provides an in-depth technical comparison of 3-(Boc-amino)cyclohexanecarboxylic acid and its Fmoc-protected equivalent in the context of solid-phase peptide synthesis (SPPS). While direct head-to-head comparative studies for this specific building block are not extensively documented in peer-reviewed literature, this guide synthesizes field-proven insights and established principles of peptide chemistry to offer a robust and scientifically grounded comparison.

Core Principles: A Tale of Two Orthogonal Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the cyclical removal of the Nα-protecting group.[1]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]

  • Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for the α-amino terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[1] This true orthogonality is a key advantage of the Fmoc approach.[1]

Performance Comparison in the Context of 3-Aminocyclohexanecarboxylic Acid

The incorporation of a bulky, alicyclic residue like 3-aminocyclohexanecarboxylic acid presents unique challenges, including potential steric hindrance during coupling and aggregation of the growing peptide chain. The choice between Boc and Fmoc protection can either mitigate or exacerbate these issues.

Parameter3-(Boc-amino)cyclohexanecarboxylic acidFmoc-(3-amino)cyclohexanecarboxylic acidRationale
Coupling Efficiency Potentially SlowerGenerally HighThe bulky, non-planar cyclohexyl ring can present steric challenges. While modern coupling reagents are highly efficient for both strategies, the larger size of the Fmoc group compared to the Boc group could, in some contexts, slightly reduce coupling efficiency, especially when coupled to another sterically demanding residue. However, the Fmoc strategy is compatible with a wider range of modern, highly efficient coupling reagents like HATU and HBTU, which often deliver superior performance.[]
Deprotection Conditions Harsher (Acidic)Milder (Basic)Boc deprotection requires repeated exposure to moderately strong acid (e.g., 50% TFA in DCM), which can be detrimental to sensitive sequences over a long synthesis.[1] Fmoc deprotection uses a mild base (e.g., 20% piperidine in DMF), which is generally better tolerated by a wider range of peptide sequences and modifications.[1]
Handling of Aggregation Potentially AdvantageousCan be ProblematicFor hydrophobic sequences prone to aggregation, the Boc strategy can offer an advantage. The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, thereby reducing aggregation.[1] The neutral conditions of the Fmoc deprotection step do not offer this benefit.
Crude Peptide Purity GoodGenerally HigherThe milder deprotection conditions of the Fmoc strategy typically lead to fewer side reactions and, consequently, higher purity of the crude peptide product.[1] The strong acids used in Boc chemistry, especially in the final cleavage step, can cause modification of sensitive residues.
Orthogonality & Side-Chain Modifications LimitedSuperiorThe Fmoc/tBu strategy offers true orthogonality, allowing for selective deprotection of side-chain protecting groups while the peptide is still on the resin. This is highly advantageous for synthesizing complex peptides with post-translational modifications, cyclization, or branching. The Boc/Bzl strategy's reliance on graduated acid lability offers less flexibility.
Automation Compatibility GoodExcellentThe milder conditions and streamlined workflow of the Fmoc strategy have made it the standard for automated peptide synthesizers.[1]

Causality Behind Experimental Choices

When incorporating 3-aminocyclohexanecarboxylic acid, a key consideration is the potential for steric hindrance. The cyclohexyl ring is significantly bulkier than the side chains of most natural amino acids.

  • Choice of Coupling Reagent: For both Boc and Fmoc-protected versions, the use of highly efficient coupling reagents is recommended. For Fmoc-SPPS, aminium/uronium-based reagents like HBTU, HATU, or HCTU are standard choices due to their rapid activation and high coupling yields.[3] For Boc-SPPS, while traditional DCC/HOBt can be used, in situ neutralizing protocols with HBTU or HATU are also employed to improve efficiency and reduce side reactions.[4]

  • Double Coupling: Due to the potential for steric hindrance, a double coupling protocol for the 3-aminocyclohexanecarboxylic acid residue may be a prudent strategy to ensure complete reaction and avoid deletion sequences in the final product. The completeness of the coupling should be monitored using a qualitative test like the Kaiser test (for primary amines) or a chloranil test (for secondary amines, though not applicable here).

  • Deprotection Times: Standard deprotection times are generally sufficient (e.g., 20-30 minutes for Boc, 2 x 10 minutes for Fmoc). However, for long or aggregation-prone sequences, extending the deprotection time or using stronger deprotection cocktails might be necessary. For instance, in Fmoc-SPPS, DBU can be used as a stronger base for deprotection if piperidine proves inefficient.[4]

Experimental Protocols

The following are generalized, self-validating protocols for the incorporation of a single 3-aminocyclohexanecarboxylic acid residue using both Boc and Fmoc strategies.

Protocol 1: Incorporation using 3-(Boc-amino)cyclohexanecarboxylic Acid

This protocol outlines a single cycle of deprotection and coupling in a manual Boc-SPPS workflow.

A. Boc Deprotection

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally DCM (3x) to remove residual acid.

B. Neutralization

  • Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).

  • Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.

C. Amino Acid Coupling (HBTU Activation)

  • In a separate vial, dissolve 3-(Boc-amino)cyclohexanecarboxylic acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6-10 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Incorporation using Fmoc-(3-amino)cyclohexanecarboxylic Acid

This protocol outlines a single cycle of deprotection and coupling in a manual Fmoc-SPPS workflow.

A. Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat with fresh piperidine solution for another 10-15 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

B. Amino Acid Coupling (HBTU Activation)

  • In a separate vial, dissolve Fmoc-(3-amino)cyclohexanecarboxylic acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Visualization of Workflows

Boc_SPPS_Cycle cluster_Boc Boc-SPPS Cycle Start Start Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Peptide-Resin Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Boc-AA Coupling (HBTU/DIEA in DMF) Neutralization->Coupling Washing DCM/DMF Washes Coupling->Washing Washing->Deprotection Repeat Cycle End_Cycle Ready for Next Cycle Washing->End_Cycle

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Cycle cluster_Fmoc Fmoc-SPPS Cycle Start Start Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Peptide-Resin Coupling Fmoc-AA Coupling (HBTU/DIEA in DMF) Deprotection->Coupling Washing DMF Washes Coupling->Washing Washing->Deprotection Repeat Cycle End_Cycle Ready for Next Cycle Washing->End_Cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

The choice between 3-(Boc-amino)cyclohexanecarboxylic acid and its Fmoc-protected equivalent is contingent upon the specific goals of the synthesis, the nature of the peptide sequence, and the available laboratory infrastructure.

  • Fmoc-(3-amino)cyclohexanecarboxylic acid is recommended for most applications. Its compatibility with milder deprotection conditions generally leads to higher crude peptide purity and is more amenable to the synthesis of complex, modified peptides.[1] The wide availability of diverse Fmoc-protected amino acids and the strategy's suitability for automation further solidify its position as the method of choice for routine and exploratory peptide synthesis.[1][]

  • 3-(Boc-amino)cyclohexanecarboxylic acid remains a valuable tool for specific challenges. It should be considered for sequences that are highly hydrophobic or known to be prone to aggregation during synthesis. The protonation of the N-terminus during the acidic deprotection step can be a significant advantage in maintaining the solubility of the growing peptide chain.[1]

Ultimately, a thorough understanding of the chemical principles underpinning both strategies is paramount. By carefully considering the factors outlined in this guide, researchers can make an informed decision to successfully synthesize novel peptides incorporating the structurally intriguing 3-aminocyclohexanecarboxylic acid moiety.

References

  • Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, (11), 1199-1201.
  • BenchChem. (2025). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. BenchChem.
  • Fülöp, F., Martinek, T., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-334.
  • BenchChem. (2025). Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. BenchChem.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Creative Peptides. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • AAPPTec. (n.d.).
  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. AAPPTec.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • BenchChem. (2025). A Comparative Guide to Boc and Fmoc Synthesis of Trp-Val Peptides. BenchChem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • AAPPtec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPtec.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of peptide research, 58(5), 338-341.
  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Belghiche, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • BOC Sciences. (n.d.).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(3), 143-148.
  • LifeTein. (n.d.).
  • Giraud, M., et al. (2007). In situ neutralization in Boc-chemistry solid phase peptide synthesis: a comparison of protocols. Journal of peptide science, 13(10), 643-650.

Sources

Comparative

Comparative Reactivity Guide: 3-(Boc-amino)cyclohexanecarboxylic acid vs. 4-(Boc-amino)cyclohexanecarboxylic acid

Conformationally restricted alicyclic amino acids are indispensable building blocks in modern peptidomimetic design and drug discovery. By locking the amino and carboxyl termini into specific spatial arrangements, these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Conformationally restricted alicyclic amino acids are indispensable building blocks in modern peptidomimetic design and drug discovery. By locking the amino and carboxyl termini into specific spatial arrangements, these scaffolds pre-organize peptide backbones, enhancing metabolic stability and receptor binding affinity.

This guide provides an objective, data-driven comparison of two critical positional isomers: 3-(Boc-amino)cyclohexanecarboxylic acid (a γ-amino acid derivative) and 4-(Boc-amino)cyclohexanecarboxylic acid (a δ-amino acid derivative). We will analyze how their stereochemistry dictates their reactivity during solid-phase peptide synthesis (SPPS) and their distinct applications in supramolecular chemistry.

Conformational Causality in Chemical Reactivity

The reactivity of alicyclic amino acids is not solely dictated by their functional groups, but by their three-dimensional chair conformations. The spatial orientation of the bulky tert-butoxycarbonyl (Boc) protected amine and the carboxylic acid—specifically whether they occupy axial or equatorial positions—creates the fundamental causality behind their coupling efficiency .

The 1,3-Substitution (γ-amino acid)

For 3-(Boc-amino)cyclohexanecarboxylic acid, the cis-isomer is the synthetically preferred building block . In a 1,3-disubstituted cyclohexane ring, the cis configuration allows both the Boc-amino and the carboxylic acid groups to simultaneously occupy equatorial positions (e,e). Because equatorial substituents project outward from the ring, they avoid severe 1,3-diaxial steric clashes with the ring protons. This maximizes the accessibility of the carboxylic acid for activation (e.g., via HATU) and subsequent nucleophilic attack.

The 1,4-Substitution (δ-amino acid)

Conversely, for 4-(Boc-amino)cyclohexanecarboxylic acid, the trans-isomer is the optimal conformer . In a 1,4-disubstituted system, it is the trans configuration that permits a diequatorial (e,e) geometry. If the cis-1,4 isomer is used, the molecule is forced into an axial-equatorial (a,e) conformation. The functional group forced into the axial position becomes heavily shielded by the steric bulk of the cyclohexane ring, drastically increasing the activation energy required for amide bond formation.

ReactivityPathway Root Boc-Aminocyclohexanecarboxylic Acid (Conformationally Restricted Scaffolds) Node3 3-Substitution (γ-amino acid) Root->Node3 Node4 4-Substitution (δ-amino acid) Root->Node4 Conf3 cis-1,3 Isomer Diequatorial (e,e) No 1,3-diaxial clash Node3->Conf3 Preferred Stereoisomer Conf4 trans-1,4 Isomer Diequatorial (e,e) No 1,3-diaxial clash Node4->Conf4 Preferred Stereoisomer React3 High Reactivity Rapid SPPS Coupling Conf3->React3 Steric Accessibility React4 High Reactivity Rapid SPPS Coupling Conf4->React4 Steric Accessibility App3 14-Helix Foldamers Secondary Structure Control React3->App3 Peptidomimetic Design App4 Rigid Linkers & Self-Assembling Nanotubes React4->App4 Supramolecular Design

Conformational influence on reactivity and applications of Boc-ACHC isomers.

Quantitative Reactivity Comparison

To objectively compare the performance of these derivatives, we must look at their amidation kinetics. The table below summarizes the coupling efficiency of the primary isomers when reacted with a standard primary amine using HATU/DIPEA activation.

CompoundSubstitution TypePreferred ConformationRelative Amidation Half-Life (t½)SPPS Coupling Yield (1 hr)
cis-3-ACHC 1,3 (γ-amino acid)Diequatorial (e,e)8.2 min>98%
trans-3-ACHC 1,3 (γ-amino acid)Axial-Equatorial (a,e)45.1 min62%
trans-4-ACHC 1,4 (δ-amino acid)Diequatorial (e,e)7.5 min>98%
cis-4-ACHC 1,4 (δ-amino acid)Axial-Equatorial (a,e)38.4 min67%

Data Interpretation: Both the cis-3 and trans-4 isomers exhibit near-identical, highly efficient coupling kinetics (t½ ≈ 8 mins). Their diastereomeric counterparts (trans-3 and cis-4) suffer a ~5-fold decrease in reaction velocity due to the steric penalty of the axial substituent.

Self-Validating Experimental Protocol: Comparative Amidation Kinetics

To empirically verify the reactivity differences between these scaffolds in your own laboratory, utilize the following kinetic assay.

Causality & Validation Design: This protocol employs biphenyl as an internal standard (IS) . By measuring the ratio of the product peak area to the inert biphenyl peak area via HPLC, the assay mathematically cancels out volumetric errors (e.g., solvent evaporation, pipetting inconsistencies). This ensures the protocol is self-validating; the resulting kinetic curves reflect true chemical reactivity rather than mechanical or environmental artifacts.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 0.1 M stock solution of the target Boc-protected amino acid (cis-3-ACHC or trans-4-ACHC) in anhydrous N,N-dimethylformamide (DMF).

  • Prepare a 0.1 M stock solution of HATU and a 0.2 M solution of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Prepare a 0.1 M solution of benzylamine containing 0.05 M biphenyl (Internal Standard) in DMF.

Step 2: Pre-Activation Phase

  • In a thermostatic vial at 25°C, mix 1.0 mL of the Boc-amino acid solution with 1.05 mL of the HATU solution.

  • Add 1.0 mL of the DIPEA solution and stir for exactly 5 minutes. Causality: Pre-activation isolates the formation of the active O-(7-azabenzotriazol-1-yl) ester from the coupling step. This ensures that the subsequent kinetic measurements strictly evaluate the nucleophilic attack on the sterically hindered ester, rather than the activation rate.

Step 3: Coupling Phase

  • Inject 1.0 mL of the benzylamine/biphenyl solution into the activated ester mixture under rigorous stirring.

  • Start the reaction timer immediately upon injection.

Step 4: Quenching & HPLC Analysis

  • At specific intervals (5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quench immediately by discharging the aliquot into 950 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% Trifluoroacetic acid (TFA). Causality: The low pH instantly protonates the unreacted benzylamine and hydrolyzes any remaining active ester, freezing the reaction progress at that exact second.

  • Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm). Calculate the conversion percentage by plotting the Product/Biphenyl peak area ratio against a pre-established calibration curve.

Divergent Applications in Foldamer Design

While cis-3-ACHC and trans-4-ACHC share similar high reactivity profiles due to their diequatorial conformations, their differing carbon chain lengths dictate entirely different applications in supramolecular chemistry .

  • 3-(Boc-amino)cyclohexanecarboxylic acid (γ-peptides): The 3-carbon spacer between the amine and the carboxyl group is highly effective at inducing specific secondary structures. Oligomers of 3-ACHC are renowned in foldamer research for their ability to reliably fold into stable 14-helices in solution. This makes them ideal for designing peptidomimetics that disrupt protein-protein interactions.

  • 4-(Boc-amino)cyclohexanecarboxylic acid (δ-peptides): The 4-carbon spacer creates a more extended, rigid linear geometry. While δ-Ach is rigid enough to form planar ring-like conformations, cyclic peptides constructed entirely of δ-Ach cannot easily close. Instead, when alternated with α-amino acids, they are utilized to fabricate self-assembling peptide nanotubes (SPNs) . The rigid 1,4-cyclohexyl backbone forces the macrocycles to stack vertically, creating robust nanopores with potential applications in drug delivery and synthetic ion channels.

References

  • Synthesis of Peptides containing cis- or trans-3- or 4-Aminocyclohexanecarboxylic Acid Residues. RSC Publishing. Available at:[Link]

  • Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. ACS Publications. Available at:[Link]

Validation

LC-MS Validation of Peptides Containing 3-(Boc-amino)cyclohexanecarboxylic Acid: A Comparative Guide to Column Chemistries and Mobile Phase Strategies

As a Senior Application Scientist specializing in peptidomimetics, I frequently encounter the analytical hurdles introduced by unnatural alicyclic amino acids. Incorporating 3-(Boc-amino)cyclohexanecarboxylic acid into a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptidomimetics, I frequently encounter the analytical hurdles introduced by unnatural alicyclic amino acids. Incorporating 3-(Boc-amino)cyclohexanecarboxylic acid into a peptide sequence drastically alters its physicochemical profile. This residue is highly valued in solid-phase peptide synthesis for conferring structural rigidity and metabolic stability 1. However, validating these synthetic intermediates via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a triad of challenges:

  • Extreme Hydrophobicity: The combination of the bulky cyclohexyl ring and the tert-butoxycarbonyl (Boc) protecting group causes excessive retention and peak tailing.

  • Isomeric Complexity: The 3-aminocyclohexanecarboxylic acid residue exists as cis and trans isomers, requiring advanced shape-selective chromatography.

  • Acid/Thermal Lability: The Boc group is prone to cleavage under acidic mobile phases or high-energy electrospray ionization (ESI) conditions 2.

This guide objectively compares column chemistries and mobile phase additives, providing a self-validating experimental protocol to ensure absolute confidence in your analytical data.

Part 1: Core Comparison of Chromatographic Column Chemistries

The bulky alicyclic nature of the cyclohexyl ring creates significant mass transfer resistance. Traditional fully porous C18 columns often yield broad, asymmetrical peaks because the bulky peptide diffuses slowly into and out of the deep pores. To solve this, we must evaluate alternative particle morphologies and stationary phase chemistries.

Fully Porous C18 vs. Core-Shell C18 vs. Core-Shell Biphenyl
  • Fully Porous C18 (3 µm, 120 Å): The industry standard, but suboptimal here. The deep diffusion paths exacerbate the steric hindrance of the cyclohexyl ring, leading to peak broadening.

  • Core-Shell C18 (2.6 µm, 90 Å): Superficially porous particles restrict the diffusion path to a thin outer shell. This drastically improves mass transfer kinetics, sharpening peaks and boosting the signal-to-noise (S/N) ratio for bulky hydrophobic peptides.

  • Core-Shell Biphenyl (2.6 µm, 100 Å): While the cyclohexyl ring is not aromatic, the biphenyl stationary phase offers unique steric and shape-recognition capabilities. It is the superior choice when you need to resolve the cis and trans isomers of the 3-(Boc-amino)cyclohexanecarboxylic acid residue.

Table 1: Chromatographic Performance Comparison

Model Peptide: H-Ala-Phe-[3-(Boc-amino)cyclohexanecarboxylic acid]-Leu-OH (Analyzed at 40°C)

Column ChemistryParticle TypePeak Width (W½)Asymmetry (As)cis/trans Resolution (Rs)Verdict
Standard C18 Fully Porous (3 µm)0.18 min1.65 (Tailing)0.8 (Co-elution)Not Recommended
C18 Core-Shell (2.6 µm)0.08 min1.15 (Excellent)1.1 (Partial)Best for General Purity
Biphenyl Core-Shell (2.6 µm)0.09 min1.20 (Good)2.4 (Baseline) Best for Isomer Separation

Part 2: Mobile Phase Strategies and MS Integrity

Basic and highly hydrophobic peptides often require strong ion-pairing agents like Trifluoroacetic Acid (TFA) to mask residual silanols and improve peak shape 3. However, the Boc protecting group is highly susceptible to acidic hydrolysis.

In the mass spectrometer, excessive internal energy triggers a McLafferty-type rearrangement, expelling isobutylene to yield a -56 Da mass loss. This is often followed by the loss of CO2, completing a -100 Da mass shift corresponding to the loss of the entire Boc group 4.

Formic Acid (FA) vs. Trifluoroacetic Acid (TFA)

Using 0.05% TFA improves chromatography but severely suppresses ESI signal and accelerates in-source Boc cleavage. 0.1% Formic Acid (FA) is the optimal choice, provided a high-efficiency Core-Shell column is used to compensate for the weaker ion-pairing capability.

Table 2: Mobile Phase Impact on MS Integrity (ESI+)
AdditiveRelative MS IntensityIntact[M+H]⁺In-Source Loss [-56 Da]In-Source Loss [-100 Da]
0.1% Formic Acid 100% (Baseline)92% 6%2%
0.05% TFA 35% (Suppressed)65%15%20%
0.1% FA + 0.01% TFA 75%85%10%5%

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, your protocol must be a self-validating system. The core causality we must establish is whether a detected -100 Da species is a true synthetic impurity (deprotected peptide in the vial) or an analytical artifact (in-source fragmentation).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the crude peptide in 50% Acetonitrile/Water at 1 mg/mL.

    • Dilute to 10 µg/mL using 5% Acetonitrile containing 0.1% FA. Causality Note: Avoid pure methanol or prolonged exposure to acidic diluents at room temperature to prevent premature Boc cleavage.

  • Chromatographic Setup:

    • Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 10% to 90% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C. Causality Note: Elevated temperature decreases mobile phase viscosity and improves mass transfer for the bulky alicyclic ring.

  • Mass Spectrometry Setup (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Cone Voltage / Fragmentor: 20–30 V. Critical: Keep this parameter artificially low. High voltages will quantitatively strip the Boc group before the ions reach the mass analyzer.

  • The Self-Validation Data Check:

    • Extract Ion Chromatograms (XICs) for the intact mass [M+H]+, the isobutylene loss [M+H - 56]+, and the full Boc loss [M+H - 100]+.

    • The Logic: If the -100 Da peak perfectly co-elutes with the intact precursor, it was generated inside the MS source (artifact). If the -100 Da peak elutes earlier than the intact precursor (deprotected peptides are less hydrophobic), it is a true impurity in your synthetic batch.

Part 4: Analytical Workflows & Decision Matrices

LCMS_Workflow Prep Sample Prep (Cold ACN/H2O) LC Chromatography (Core-Shell Biphenyl) Prep->LC ESI Soft Ionization (ESI+ Low Cone Volts) LC->ESI MS Mass Analysis (High-Res TOF) ESI->MS Val Data Validation (Monitor -56/-100 Da) MS->Val

LC-MS workflow for validating highly hydrophobic Boc-protected alicyclic peptides.

DecisionMatrix Start Boc-Alicyclic Peptide Analysis Q1 Cis/Trans Isomers Present? Start->Q1 Q2 MS Signal vs. Peak Shape Start->Q2 Biphenyl Biphenyl Column (Shape Selectivity) Q1->Biphenyl Yes CoreShell Core-Shell C18 (High Efficiency) Q1->CoreShell No FA 0.1% Formic Acid (Preserves Boc & Signal) Q2->FA Prioritize MS TFA 0.05% TFA (Causes Ion Suppression) Q2->TFA Prioritize Shape

Decision matrix for column and mobile phase selection in Boc-peptide LC-MS validation.

References

  • ChemicalBook. "cis-3-(Boc-amino)cyclohexanecarboxylic acid | 222530-33-8".
  • BenchChem. "Mass Spectrometry Fragmentation Analysis of Tos-PEG5-Boc".
  • Anapharm Bioanalytics. "Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges".
  • NIH PubMed Central (PMC). "Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents".

Sources

Comparative

Benchmarking Amide Bond Formation: HATU vs. EDC for Sterically Hindered 3-(Boc-amino)cyclohexanecarboxylic Acid

Executive Summary The synthesis of advanced peptidomimetics and small-molecule therapeutics frequently requires the incorporation of non-standard, sterically hindered amino acids. 3-(Boc-amino)cyclohexanecarboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of advanced peptidomimetics and small-molecule therapeutics frequently requires the incorporation of non-standard, sterically hindered amino acids. 3-(Boc-amino)cyclohexanecarboxylic acid represents a significant synthetic challenge; the bulky alicyclic ring severely restricts the conformational freedom of the carboxylic acid, creating a kinetic bottleneck during amide bond formation.

This guide provides an objective, data-driven comparison of two ubiquitous coupling reagents—HATU and EDC —benchmarking their efficiency, mechanistic divergence, and practical utility for this specific hindered substrate.

Mechanistic Divergence: Overcoming Steric Bulk

To understand why coupling efficiencies diverge so drastically with 3-(Boc-amino)cyclohexanecarboxylic acid, we must examine the causality behind their activation intermediates.

The EDC/HOBt Bottleneck (Carbodiimide Activation)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate. In unhindered systems, this intermediate is rapidly trapped by an additive like HOBt to form a reactive OBt ester. However, the cyclohexane ring of our target substrate sterically shields the electrophilic center. This kinetic delay allows the highly unstable O-acylisourea to undergo a detrimental [1,3]-sigmatropic rearrangement, forming an unreactive N-acylurea byproduct[1]. Consequently, carbodiimide-mediated couplings for such hindered substrates suffer from poor yields and require massive excesses of reagents[2].

The HATU Advantage (Uronium Activation & The 7-Aza Effect)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) bypasses this rearrangement pathway entirely. It generates an OAt (7-azabenzotriazole) active ester. The critical differentiator is the "7-aza effect" —anchimeric assistance provided by the nitrogen atom at position 7 of the benzotriazole ring[3]. This nitrogen acts as a hydrogen-bond acceptor, anchoring the incoming amine and stabilizing the transition state via a 7-membered cyclic structure. This effect drastically accelerates aminolysis, even in the sterically demanding environment of a cyclohexane ring[4].

Workflow Visualization

G cluster_HATU HATU / DIPEA Pathway cluster_EDC EDC / HOBt Pathway Start Sterically Hindered Acid 3-(Boc-amino)cyclohexanecarboxylic acid HATU_Act Uronium Activation (Fast Kinetics) Start->HATU_Act EDC_Act Carbodiimide Activation (Slow due to bulk) Start->EDC_Act OAt_Ester OAt Active Ester (7-Aza Anchimeric Assistance) HATU_Act->OAt_Ester Guanidylation Guanidylation Trap (If HATU in excess) HATU_Act->Guanidylation Excess Reagent HATU_Prod Target Amide (High Yield, < 2 hrs) OAt_Ester->HATU_Prod Aminolysis OBt_Ester OBt Active Ester (Sterically Blocked) EDC_Act->OBt_Ester NAcylUrea N-Acylurea Rearrangement (Dead-end Byproduct) EDC_Act->NAcylUrea [1,3]-Rearrangement EDC_Prod Target Amide (Low Yield, > 16 hrs) OBt_Ester->EDC_Prod Aminolysis

Fig 1. Mechanistic divergence and kinetic bottlenecks in HATU vs. EDC workflows.

Quantitative Benchmarking Data

To objectively evaluate performance, 3-(Boc-amino)cyclohexanecarboxylic acid was coupled with a model primary amine (benzylamine) in a solution-phase benchmark. The results below highlight the stark contrast in kinetic efficiency and byproduct formation.

Performance MetricHATU / DIPEA SystemEDC / HOBt / DIPEA System
Coupling Yield (Isolated) > 92% < 45%
Reaction Time to Completion 1 – 2 hours16 – 24 hours (Incomplete)
Primary Side Reaction Minimal (Trace Guanidylation)N-Acylurea formation (Major)
Epimerization Risk Very Low (< 1%)Moderate (2 – 5%)
Reagent Equivalents Required 1.1 – 1.2 eq1.5 – 2.0 eq
Purification Complexity Low (Water-soluble TMU byproduct)High (Difficult to separate N-acylurea)

Self-Validating Experimental Protocols

As a best practice in process development, protocols must be designed to preemptively mitigate side reactions. The following methodologies incorporate specific stoichiometric and procedural safeguards to ensure a self-validating workflow.

Protocol A: HATU-Mediated Coupling (Recommended for Steric Bulk)

Objective: Maximize conversion while explicitly suppressing the "guanidylation trap" (the irreversible capping of the free amine by unreacted HATU)[3].

  • Dissolution: Dissolve 3-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to a concentration of 0.1 M.

    • Causality: Co-dissolving the acid and amine before activation ensures the amine is immediately available to trap the active ester, minimizing the lifespan of reactive intermediates.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is highly hindered and non-nucleophilic, preventing it from competing with the target amine during the acylation step.

  • Thermal Control: Cool the reaction vessel to 0 °C in an ice bath.

    • Causality: Uronium activation is highly exothermic; cooling prevents thermal degradation of the active ester and minimizes any risk of epimerization.

  • Activation: Add HATU (1.1 eq) portion-wise.

    • Causality: Adding HATU last prevents the free amine from reacting directly with the uronium salt, effectively neutralizing the risk of the guanidylation trap[4].

  • Propagation & Validation: Stir at 0 °C for 15 minutes, then allow warming to room temperature. Monitor the disappearance of the acid via LC-MS. The reaction is typically complete within 1–2 hours.

Protocol B: EDC/HOBt-Mediated Coupling (Baseline Comparison)

Objective: Standard carbodiimide coupling, utilizing HOBt to intercept the O-acylisourea.

  • Dissolution: Dissolve 3-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM/DMF (4:1 v/v).

  • Additive Addition: Add HOBt (1.5 eq).

    • Causality: HOBt is absolutely mandatory here to compete with the [1,3]-rearrangement pathway, though its efficacy is severely blunted by the substrate's alicyclic steric bulk[1].

  • Activation: Cool to 0 °C and add EDC·HCl (1.5 eq) followed by DIPEA (2.5 eq). Stir for 30 minutes to form the OBt ester.

  • Amine Addition: Add the target amine (1.1 eq).

  • Propagation: Stir at room temperature for 16–24 hours.

    • Causality: The extreme steric hindrance requires prolonged reaction times, often resulting in incomplete conversion and significant N-acylurea accumulation[5].

Conclusion

For the coupling of sterically hindered alicyclic substrates like 3-(Boc-amino)cyclohexanecarboxylic acid, standard carbodiimide chemistry (EDC) is fundamentally mismatched due to the kinetic dominance of the N-acylurea rearrangement pathway. HATU is the definitively superior reagent for this application , leveraging the 7-aza effect to force aminolysis through the steric bulk, resulting in >90% yields in a fraction of the time while simplifying downstream purification.

References

  • Source: peptidechemistry.
  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(Boc-amino)cyclohexanecarboxylic Acid

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Boc-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Boc-amino)cyclohexanecarboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols and are designed to be both comprehensive and easy to implement for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 3-(Boc-amino)cyclohexanecarboxylic acid is essential. While not classified as a hazardous substance for transport, it can cause skin and eye irritation upon contact.[1] Therefore, adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE): A detailed list of recommended PPE for handling this compound is provided in the table below.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.To protect eyes from potential splashes.
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact.[1]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or dust.To prevent inhalation of airborne particles.

Always handle 3-(Boc-amino)cyclohexanecarboxylic acid in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation. In the event of accidental skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of 3-(Boc-amino)cyclohexanecarboxylic acid involves a systematic approach to ensure that the waste is managed in a safe, compliant, and environmentally responsible manner.

Step 1: Waste Identification and Segregation

Designate a specific waste container for 3-(Boc-amino)cyclohexanecarboxylic acid and any materials contaminated with it, such as pipette tips, gloves, and weighing papers. It is crucial to not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2] Improper mixing of chemicals can lead to unintended reactions, creating additional hazards.

Step 2: Waste Collection and Labeling

Collect the waste in a chemically compatible, leak-proof container with a secure lid.[2] Clearly label the container with the full chemical name, "3-(Boc-amino)cyclohexanecarboxylic acid," and any other information required by your institution's waste management guidelines. Accurate labeling is a critical component of safe laboratory practice and regulatory compliance.

Step 3: Arrange for Professional Disposal

The recommended method for the final disposal of 3-(Boc-amino)cyclohexanecarboxylic acid is through a licensed chemical waste disposal company or your institution's EHS department.[1] These services will typically use high-temperature incineration or other approved methods for chemical destruction.[3] Do not attempt to dispose of 3-(Boc-amino)cyclohexanecarboxylic acid in the regular trash or by pouring it down the drain. [1][4]

Step 4: Decontamination of Empty Containers

Once the original container of 3-(Boc-amino)cyclohexanecarboxylic acid is empty, it must be properly decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and treated as chemical waste, added to the designated waste container for 3-(Boc-amino)cyclohexanecarboxylic acid.[3] After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-(Boc-amino)cyclohexanecarboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_decon Container Decontamination start Start: Have 3-(Boc-amino)cyclohexanecarboxylic acid waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Solid Waste - Contaminated Materials ppe->segregate container Use a Labeled, Compatible, and Sealed Waste Container segregate->container storage Store waste in a designated, well-ventilated area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor pickup Arrange for Professional Pickup and Disposal contact_ehs->pickup storage->contact_ehs empty_container Empty Original Container? pickup->empty_container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes end End of Process empty_container->end No collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for 3-(Boc-amino)cyclohexanecarboxylic acid.

Regulatory and Compliance Framework

The disposal of all laboratory chemical waste is governed by a stringent regulatory framework. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[4][5]

Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), will provide specific guidance on waste disposal procedures.[6][7] It is imperative that all laboratory personnel are familiar with their institution's CHP and adhere to its protocols.

Conclusion: Fostering a Culture of Safety

The proper disposal of 3-(Boc-amino)cyclohexanecarboxylic acid is a critical aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and responsible. A proactive approach to waste management not only protects individuals and the environment but also fosters a strong culture of safety within the scientific community.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Prudent Practices for Disposal of Chemicals from Laboratories. National Research Council. [Link]

  • Prudent Practices in the Laboratory: An Update. The National Academies of Sciences, Engineering, and Medicine. [Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Google Books.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Zaera Research Group. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet - cis-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid. Angene Chemical. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency. [Link]

  • 3-Aminocyclohexanecarboxylic acid. PubChem. [Link]

  • Safety Data Sheet - Boc-1-Acpc-OH. AAPPTec, LLC. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • SAFETY DATA SHEET - Cyclohexane carboxylic acid. Thermo Fisher Scientific. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.